Methyl 2-bromodecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7357-56-4 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
methyl 2-bromodecanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9H2,1-2H3 |
InChI Key |
BTVBXISZWGMHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 2-bromodecanoate, a valuable intermediate in organic synthesis and drug development. The primary synthetic route detailed involves a two-step process: the α-bromination of decanoic acid via the Hell-Volhard-Zelinsky reaction to yield 2-bromodecanoic acid, followed by its esterification with methanol to produce the target compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction mechanisms and experimental workflow to facilitate a thorough understanding of the synthesis.
Introduction
This compound is a halogenated fatty acid ester that serves as a versatile building block in the synthesis of more complex organic molecules. The presence of a bromine atom at the α-position to the ester carbonyl group makes it a reactive intermediate for various nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity profile makes it a compound of interest for medicinal chemists and researchers in drug development for the synthesis of novel therapeutic agents. This guide details a reliable and well-established method for its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two sequential steps:
-
α-Bromination of Decanoic Acid: The first step involves the selective bromination of decanoic acid at the α-carbon. The Hell-Volhard-Zelinsky (HVZ) reaction is the most common and effective method for this transformation.[1][2][3] This reaction utilizes bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to generate the corresponding acyl bromide in situ, which then enolizes to allow for electrophilic attack by bromine at the α-position.[1][2]
-
Esterification of 2-Bromodecanoic Acid: The resulting 2-bromodecanoic acid is then converted to its methyl ester. Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (such as sulfuric acid), is a widely used and efficient method for this purpose.[1][4][5]
The overall synthetic workflow is depicted in the diagram below.
Experimental Protocols
Step 1: Synthesis of 2-Bromodecanoic Acid via Hell-Volhard-Zelinsky Reaction
This procedure is adapted from established protocols for the α-bromination of carboxylic acids.[1][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Decanoic Acid | 172.26 | 50.0 g | 0.290 |
| Red Phosphorus | 30.97 | 1.0 g | 0.032 |
| Bromine | 159.81 | 51.0 g (17.0 mL) | 0.319 |
| Dichloromethane | 84.93 | As needed | - |
| Water | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (containing aqueous sodium thiosulfate solution), and a dropping funnel is charged with decanoic acid (50.0 g, 0.290 mol) and red phosphorus (1.0 g, 0.032 mol).
-
The reaction mixture is heated in an oil bath to 60-70 °C with stirring.
-
Bromine (51.0 g, 17.0 mL, 0.319 mol) is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for an additional 8-12 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture should change from a deep red-brown to a yellowish-orange.
-
The reaction mixture is cooled to room temperature, and water (20 mL) is slowly and cautiously added to quench the reaction and hydrolyze the acyl bromide intermediate.
-
The crude product is transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-bromodecanoic acid.
-
The crude product is purified by vacuum distillation to afford pure 2-bromodecanoic acid.
Expected Yield and Physical Properties:
| Product | Yield (%) | Boiling Point (°C/mmHg) | Appearance |
| 2-Bromodecanoic Acid | 80-90 | 159-161 / 3 | Colorless to pale yellow liquid |
Step 2: Synthesis of this compound via Fischer Esterification
This procedure is based on standard Fischer esterification protocols.[1][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromodecanoic Acid | 251.16 | 40.0 g | 0.159 |
| Methanol | 32.04 | 150 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
A 250 mL round-bottom flask is charged with 2-bromodecanoic acid (40.0 g, 0.159 mol) and methanol (150 mL).
-
The mixture is stirred until the 2-bromodecanoic acid is fully dissolved.
-
Concentrated sulfuric acid (2.0 mL) is slowly and carefully added to the solution.
-
A reflux condenser is attached, and the reaction mixture is heated to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (100 mL) and transferred to a separatory funnel.
-
The organic layer is washed with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude this compound is purified by vacuum distillation to yield the final product.
Expected Yield and Physical Properties:
| Product | Yield (%) | Boiling Point (°C/mmHg) | Appearance |
| This compound | 85-95 | 114 / 0.15 | Colorless liquid |
Reaction Mechanisms and Visualizations
Hell-Volhard-Zelinsky Reaction Mechanism
The HVZ reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for α-bromination.
Fischer Esterification Mechanism
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₁₁H₂₁BrO₂ |
| Molar Mass | 265.19 g/mol |
| Boiling Point | 114 °C at 0.15 mmHg[8] |
| Density | ~1.12 g/cm³ |
| Refractive Index | ~1.457 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.25 (t, J = 7.2 Hz, 1H), 3.75 (s, 3H), 2.10-1.95 (m, 2H), 1.45-1.20 (m, 12H), 0.88 (t, J = 6.8 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.5, 52.8, 45.7, 34.5, 31.7, 29.1, 28.9, 27.3, 22.6, 14.1 |
| IR (neat, cm⁻¹) | 2927, 2855, 1740 (C=O), 1458, 1260, 1165, 650 (C-Br) |
| Mass Spectrum (EI, m/z) | 264/266 [M⁺], 205/207, 185, 129, 59 |
Safety Considerations
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Phosphorus tribromide and red phosphorus are corrosive and moisture-sensitive.
-
Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns.
-
The Hell-Volhard-Zelinsky reaction generates hydrogen bromide gas, which is corrosive and toxic. The reaction should be performed in a fume hood with a proper gas trap.
-
All organic solvents used are flammable and should be handled away from open flames or ignition sources.
Conclusion
The synthesis of this compound via the Hell-Volhard-Zelinsky bromination of decanoic acid followed by Fischer esterification is a robust and high-yielding process. The detailed protocols and characterization data provided in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. Adherence to the outlined safety precautions is paramount throughout the synthetic procedure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Bromodecanoic acid | C10H19BrO2 | CID 98310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-Bromodecanoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound CAS#: 617-60-7 [amp.chemicalbook.com]
Methyl 2-Bromodecanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromodecanoate is an alpha-bromo ester compound of significant interest in organic synthesis. Its bifunctional nature, possessing both an ester and a reactive bromine atom at the alpha position, makes it a versatile building block for the introduction of carbon chains and the formation of more complex molecules. This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and purification, and its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. While some experimental values are available, others are estimated based on data from similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁BrO₂ | |
| Molecular Weight | 265.19 g/mol | |
| CAS Number | 617-60-7 | [1] |
| Boiling Point | 114 °C at 0.15 Torr | [1] |
| Density (estimate) | 1.25 g/cm³ | [1] |
| Refractive Index (estimate) | 1.457 | [1] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., alcohols, ethers, benzene) | [2][3][4][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Alpha-bromination of Decanoic Acid: The Hell-Volhard-Zelinsky reaction is employed to selectively brominate the alpha-position of decanoic acid.[6][7][8][9][10] This reaction is initiated by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine to yield the α-bromo acyl bromide.[9][10]
-
Esterification: The resulting 2-bromodecanoyl bromide is then esterified with methanol to produce this compound. Quenching the reaction with an alcohol instead of water directly yields the α-bromo ester.[10]
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification
Materials:
-
Decanoic acid
-
Phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) (optional, for acyl chloride formation)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Bromide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid and a catalytic amount of red phosphorus. From the dropping funnel, add bromine dropwise with stirring. Alternatively, treat the decanoic acid with phosphorus tribromide. The reaction is typically heated to initiate the formation of the acyl bromide.
-
Alpha-Bromination: After the initial reaction, the mixture is heated to reflux to promote alpha-bromination. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Esterification: After cooling the reaction mixture, anhydrous methanol is carefully added. The mixture is then refluxed to facilitate the esterification of the 2-bromodecanoyl bromide to form this compound.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into ice-water. The product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to obtain the final product.[11]
Reactivity
The reactivity of this compound is primarily dictated by the presence of the bromine atom at the alpha-position to the carbonyl group. This bromine atom is a good leaving group and is susceptible to nucleophilic substitution reactions (Sₙ2). The electrophilicity of the α-carbon is enhanced by the adjacent electron-withdrawing carbonyl group, making it readily attacked by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups at the alpha-position, making it a valuable intermediate in organic synthesis.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show the following signals:
-
A singlet for the methyl ester protons (-OCH₃) at approximately 3.7-3.8 ppm.
-
A triplet for the methine proton (-CH(Br)-) at the alpha-position, shifted downfield due to the deshielding effects of the adjacent bromine and carbonyl group, likely in the range of 4.2-4.5 ppm.
-
Multiplets for the methylene protons of the decanoate chain.
-
A triplet for the terminal methyl protons of the decanoate chain, appearing furthest upfield.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to display distinct signals for each carbon atom in the molecule:
-
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm.[12]
-
The carbon atom attached to the bromine (α-carbon) will be deshielded and is expected to resonate in the range of 40-60 ppm.
-
The methyl ester carbon (-OCH₃) signal is anticipated around 52 ppm.
-
The remaining carbons of the decanoate chain will appear in the typical aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorption bands:
-
A strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹.
-
C-H stretching vibrations of the alkyl chain in the range of 2850-3000 cm⁻¹.
-
C-O stretching of the ester group in the region of 1100-1300 cm⁻¹.
-
A C-Br stretching vibration, which is typically found in the fingerprint region and may be weak.
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine-containing compounds, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would involve the loss of the bromine atom, the methoxy group, and cleavage of the alkyl chain.
Safety and Handling
This compound, like other α-bromo esters, should be handled with care in a well-ventilated fume hood.[13][14] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14] It is expected to be irritating to the eyes, skin, and respiratory system. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this or similar compounds.[13][14]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
References
- 1. This compound CAS#: 617-60-7 [amp.chemicalbook.com]
- 2. thefactfactor.com [thefactfactor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 11. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Methyl 2-Bromodecanoate: A Comprehensive Technical Guide
CAS Number: 617-60-7
This in-depth technical guide provides a comprehensive overview of methyl 2-bromodecanoate, a valuable reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the compound's physicochemical properties, spectral characteristics, synthesis, and reactivity, with a focus on its application in designing and developing new chemical entities.
Physicochemical Properties
This compound is a halogenated fatty acid ester. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value |
| CAS Number | 617-60-7 |
| Molecular Formula | C₁₁H₂₁BrO₂ |
| Molecular Weight | 265.19 g/mol |
| Boiling Point | 114 °C @ 0.15 Torr |
| Density | 1.124 g/cm³ (predicted) |
| Refractive Index | 1.457 (predicted) |
| LogP | 3.85 (predicted) |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(Br)- | 4.1 - 4.3 | Triplet | 7.0 - 8.0 |
| -OCH₃ | ~3.7 | Singlet | - |
| -CH₂- (adjacent to CHBr) | 1.8 - 2.0 | Multiplet | - |
| -(CH₂)₆- | 1.2 - 1.4 | Broad Multiplet | - |
| -CH₃ (terminal) | 0.8 - 0.9 | Triplet | 6.5 - 7.5 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Chemical Shift (δ, ppm) |
| -C=O | 169 - 172 |
| -OCH₃ | 52 - 54 |
| -CH(Br)- | 45 - 50 |
| -CH₂- (adjacent to CHBr) | 33 - 36 |
| -(CH₂)₆- | 22 - 32 |
| -CH₃ (terminal) | ~14 |
IR (Infrared) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1150 - 1300 | Strong |
| C-H (Alkyl) | 2850 - 2960 | Strong |
| C-Br | 550 - 650 | Medium to Strong |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of α-bromo esters like this compound is through the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid, followed by esterification.
Reaction:
Decanoic Acid + Br₂/PBr₃ → 2-Bromodecanoyl bromide 2-Bromodecanoyl bromide + CH₃OH → this compound
Materials:
-
Decanoic acid
-
Bromine (Br₂)
-
Phosphorus tribromide (PBr₃)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Bromination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, decanoic acid is dissolved in a minimal amount of dichloromethane. A catalytic amount of phosphorus tribromide is added. Elemental bromine is then added dropwise to the stirred solution at room temperature. The reaction mixture is gently heated to initiate the reaction, which is evident by the evolution of hydrogen bromide gas. The mixture is refluxed until the red color of bromine disappears.
-
Esterification: The reaction mixture is cooled to room temperature. An excess of methanol is carefully added to the flask. The mixture is then refluxed for several hours to ensure complete esterification.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acids. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the α-bromo group. This group is an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
Nucleophilic Substitution:
The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles. This reaction is fundamental to the utility of this compound in building more complex molecules, which is a key process in drug discovery.
Caption: General Nucleophilic Substitution Pathway.
Experimental Workflow for a Typical Derivatization
The following diagram illustrates a typical workflow for using this compound to synthesize a derivative for screening in a drug discovery program.
Caption: Drug Discovery Experimental Workflow.
Methyl 2-Bromodecanoate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromodecanoate is an alpha-bromo ester, a class of organic compounds with significant applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom at the alpha position to the carbonyl group makes it a versatile intermediate for the introduction of various functional groups via nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling accurate modeling, safe handling, and efficient process design. This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for these procedures.
Core Physical Properties
The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The available data, primarily from chemical suppliers, is summarized below. It is important to note the discrepancies in some of the reported values, which may be due to different measurement conditions or sample purities.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁BrO₂ | [1] |
| Molecular Weight | 265.19 g/mol | [1] |
| Boiling Point | 114 °C at 0.15 Torr286.9 °C at 760 mmHg | ChemicalBook[2]Guidechem |
| Density | 1.127 g/cm³~1.250 g/cm³ (estimate) | GuidechemChemicalBook[2] |
| Refractive Index | 1.463~1.457 (estimate) | GuidechemChemicalBook[2] |
| Melting Point | Data not available | |
| Solubility | Insoluble in water. Soluble in many organic solvents. | General principle for similar compounds[3][4] |
Experimental Protocols
To address the limited and sometimes conflicting data, detailed experimental protocols for the determination of the key physical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for liquid organic compounds.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small sample of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Place a few drops of this compound into the small test tube.
-
Place the capillary tube, sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.
-
Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Carefully adjust the volume of water to the calibration mark on the pycnometer, ensuring there are no air bubbles.
-
Dry the outside of the pycnometer and weigh it again to determine the mass of the pycnometer filled with water (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.
-
Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample (m₃).
-
The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends as it passes through a substance. An Abbe refractometer is a common instrument for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Lint-free tissue
-
A suitable solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Turn on the light source of the refractometer and ensure the prism surfaces are clean and dry.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Allow the sample to come to the desired temperature, controlled by the circulating water bath (e.g., 20 °C).
-
Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
If a color fringe is visible, adjust the dispersion compensator to eliminate it.
-
Read the refractive index value from the scale.
Qualitative Solubility Tests
These tests provide a general understanding of the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Droppers or pipettes
-
Vortex mixer (optional)
-
Solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and a selection of organic solvents (e.g., ethanol, acetone, diethyl ether, toluene).
Procedure:
-
Place approximately 0.1 mL (2-3 drops) of this compound into a series of clean, dry test tubes.
-
To each test tube, add approximately 2 mL of a different solvent.
-
Gently shake or vortex each test tube for about 30 seconds.
-
Observe whether the sample dissolves completely, is partially soluble, or is insoluble. A miscible liquid will form a single homogeneous phase.
-
Record the observations for each solvent. For aqueous solutions, note any reactions such as gas evolution or precipitate formation.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown liquid sample, such as this compound.
Conclusion
This technical guide provides a consolidated overview of the physical properties of this compound, acknowledging the existing data gaps and discrepancies. The detailed experimental protocols offer a practical framework for researchers to independently and accurately determine these crucial parameters. The provided workflow diagram further streamlines this process. Accurate knowledge of these physical properties is essential for the safe and effective application of this compound in the synthesis of novel compounds within the pharmaceutical and other chemical industries. Further research to establish definitive and peer-reviewed data for this compound is highly encouraged.
References
Methyl 2-Bromodecanoate: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2-bromodecanoate, a halogenated fatty acid ester of interest in biochemical research and pharmaceutical development. This document details its physicochemical properties, synthesis and analysis methodologies, and explores its potential applications as a research tool, particularly in the context of protein post-translational modifications.
Physicochemical Properties
This compound is a derivative of decanoic acid, a medium-chain fatty acid. The introduction of a bromine atom at the alpha-position significantly alters its chemical reactivity and biological activity. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 293.245 g/mol | [1] |
| Molecular Formula | C₁₃H₂₅BrO₂ | [1] |
| CAS Number | 617-60-7 | [1] |
| Boiling Point | 114 °C at 0.15 Torr | |
| Density | 1.2498 g/cm³ (estimate) |
Synthesis and Analysis
The synthesis of this compound is typically achieved through a two-step process involving the bromination of the parent carboxylic acid followed by esterification.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromodecanoic Acid via Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky reaction is a well-established method for the α-halogenation of carboxylic acids.[2][3][4][5]
-
Materials: Decanoic acid, red phosphorus (catalytic amount), bromine, thionyl chloride (optional, for acyl halide formation).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, decanoic acid is treated with a catalytic amount of red phosphorus.
-
Bromine is added dropwise to the reaction mixture. The reaction is typically initiated by gentle heating.
-
The reaction mixture is refluxed until the reaction is complete, as monitored by appropriate techniques (e.g., TLC or GC).
-
The crude 2-bromodecanoyl bromide is then carefully hydrolyzed by the addition of water to yield 2-bromodecanoic acid.
-
The product is purified by distillation or crystallization.
-
Step 2: Esterification of 2-Bromodecanoic Acid
The carboxylic acid is converted to its methyl ester via Fischer esterification.
-
Materials: 2-bromodecanoic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
2-bromodecanoic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours to drive the equilibrium towards the ester product.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the acid catalyst.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
-
Experimental Protocol: Analysis
The purity and identity of this compound can be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating the compound from any impurities and for confirming its molecular weight and fragmentation pattern. The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the methyl ester protons, the α-proton adjacent to the bromine, and the protons of the decanoate chain.
Potential Applications in Drug Development and Research
While specific biological activities of this compound are not extensively documented, its structural similarity to other α-bromo fatty acids, such as 2-bromopalmitate, suggests its potential as a valuable research tool, particularly in the study of protein palmitoylation.
Inhibition of Protein Palmitoylation
Protein palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein. This process is crucial for regulating protein trafficking, localization, and function.[1] 2-bromopalmitate is a widely used inhibitor of this process. It acts by covalently modifying the active site of palmitoyl acyltransferases (PATs), the enzymes responsible for palmitoylation.[2][3]
Given its analogous structure, this compound could potentially serve as a shorter-chain alternative to 2-bromopalmitate for studying the substrate specificity of different PAT isoforms or for investigating the role of fatty acid chain length in protein-lipid interactions.
Potential inhibitory action of this compound on protein palmitoylation.
Signaling Pathways and Therapeutic Implications
The inhibition of protein palmitoylation can have profound effects on various cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For example, the localization and function of the oncoprotein Ras are dependent on palmitoylation.[3] Therefore, inhibitors of palmitoylation are being investigated as potential anti-cancer agents.
Researchers in drug development can utilize this compound as a chemical probe to investigate the role of palmitoylation in specific disease models. By observing the phenotypic effects of treating cells or organisms with this compound, they can gain insights into the therapeutic potential of targeting palmitoylating enzymes.
Conclusion
This compound is a readily synthesizable α-bromo fatty acid ester with well-defined physicochemical properties. While its own biological activities require further investigation, its structural analogy to known inhibitors of protein palmitoylation makes it a promising tool for researchers in cell biology and drug discovery. The detailed methodologies for its synthesis and analysis provided in this guide, coupled with the exploration of its potential applications, aim to facilitate its use in advancing our understanding of the critical role of protein-lipid modifications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities | PLOS One [journals.plos.org]
- 3. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. | Broad Institute [broadinstitute.org]
An In-depth Technical Guide to the Stability and Storage of Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage considerations for methyl 2-bromodecanoate, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this document combines information from structurally related compounds, general principles of organic chemistry, and relevant regulatory guidelines to offer a thorough understanding of its handling and preservation.
Chemical Properties and Structure
This compound is an alpha-bromo ester with the following chemical structure:
Chemical Formula: C₁₁H₂₁BrO₂ Molecular Weight: 265.19 g/mol CAS Number: 5445-23-8
The presence of a bromine atom on the alpha-carbon to the ester carbonyl group significantly influences the molecule's reactivity and stability.
Stability Profile
Thermal Stability
Alpha-bromo esters are known to be susceptible to thermal decomposition. At elevated temperatures, this compound is expected to degrade. Qualitative evidence from studies on similar compounds suggests that decomposition can occur during distillation if not purified properly, indicating that prolonged exposure to high temperatures should be avoided.[1] The primary thermal degradation pathway is likely the elimination of hydrogen bromide (HBr), leading to the formation of unsaturated esters and other decomposition products.
Table 1: Predicted Thermal Stability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Ambient Temperature (20-25°C) | Expected to be stable for extended periods if properly stored. | Minimal degradation. |
| Elevated Temperature (>50°C) | Prone to decomposition. | Hydrogen bromide, methyl 2-decenoate, and other unsaturated esters. |
| Distillation | Decomposition possible without prior purification. | As above. |
Hydrolytic Stability
The ester functional group in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. The presence of the electronegative bromine atom at the alpha-position can influence the rate of hydrolysis. Under aqueous conditions, particularly at non-neutral pH, the compound will hydrolyze to 2-bromodecanoic acid and methanol.
Table 2: Predicted Hydrolytic Stability of this compound
| Condition | Predicted Stability | Primary Degradation Products |
| Neutral (pH ~7) | Slow hydrolysis. | 2-Bromodecanoic acid, Methanol |
| Acidic (pH < 7) | Accelerated hydrolysis. | 2-Bromodecanoic acid, Methanol |
| Basic (pH > 7) | Rapid hydrolysis. | 2-Bromodecanoate salt, Methanol |
Photostability
Alkyl bromides are known to be sensitive to light, particularly in the UV range. Exposure to light can induce photodissociation of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. Therefore, it is crucial to protect this compound from light to prevent photochemical degradation.
Table 3: Predicted Photostability of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Dark | Stable. | Minimal degradation. |
| Ambient Light | Potential for slow degradation over time. | Radical species, recombination products, elimination products. |
| UV Light | Rapid degradation. | Radical species, recombination products, elimination products. |
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended to ensure the integrity of this compound.
Storage Conditions
-
Temperature: Store in a cool, dry place. A controlled room temperature of 2-8°C is recommended for long-term storage to minimize the potential for thermal degradation and hydrolysis.
-
Light: Store in a light-resistant container, such as an amber glass bottle, to prevent photodecomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen. The container should be tightly sealed.
-
Container Material: Use glass or other inert containers. Avoid reactive materials.
Handling Precautions
This compound is expected to be a lachrymator and an irritant. Therefore, appropriate personal protective equipment (PPE) should be used.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust or aerosols.
Experimental Protocols
The following are generalized protocols for the synthesis and stability testing of this compound, adapted from literature procedures for similar compounds.
Synthesis of this compound
This two-step procedure involves the alpha-bromination of decanoic acid followed by esterification.
Step 1: Synthesis of 2-Bromodecanoic Acid
-
To a stirred solution of decanoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add phosphorus tribromide (0.5 equivalents) dropwise at 0°C.
-
After the addition is complete, slowly add bromine (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromodecanoic acid.
Step 2: Esterification to this compound
-
Dissolve the crude 2-bromodecanoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Stability Testing Protocols (Based on ICH Guidelines)
Photostability Testing:
-
Expose a sample of this compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
At appropriate time points, analyze both the exposed and control samples for purity and the presence of degradation products using a suitable analytical method such as HPLC or GC-MS.
Thermal Stability (Accelerated Stability Study):
-
Store samples of this compound at elevated temperatures and controlled humidity (e.g., 40°C / 75% RH).
-
At specified time intervals (e.g., 1, 3, and 6 months), withdraw samples and analyze for purity and degradation products.
-
Compare the results with a sample stored at the recommended long-term storage condition (e.g., 5°C).
Hydrolytic Stability:
-
Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At various time points, analyze the solutions to determine the concentration of the remaining this compound and the formation of 2-bromodecanoic acid.
Visualization of Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Conclusion
This compound is a reactive compound that requires careful handling and storage to maintain its purity and integrity. The primary degradation pathways include hydrolysis, thermal decomposition, and photodegradation. By adhering to the recommended storage conditions of a cool, dark, and dry environment under an inert atmosphere, the stability of this valuable synthetic intermediate can be effectively preserved. For critical applications, it is advisable to perform specific stability studies under the intended use and storage conditions.
References
In-Depth Technical Guide: Safety and Handling of Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive Safety Data Sheet (SDS) for methyl 2-bromodecanoate (CAS 617-60-7) was publicly available at the time of this writing. The following guide has been compiled using the limited available physical and chemical data for this compound and supplemented with safety and handling information from closely related alpha-bromo methyl esters, such as methyl bromoacetate. This information should be used as a guide and not a replacement for a manufacturer-provided SDS. A thorough risk assessment should be conducted before handling this chemical.
Chemical and Physical Properties
This compound is a halogenated ester. While comprehensive experimental data is limited, the following table summarizes available and estimated physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅BrO₂ | Guidechem[1] |
| Molecular Weight | 293.24 g/mol | Guidechem[1] |
| CAS Number | 617-60-7 | Guidechem[1] |
| Boiling Point | 286.9 °C at 760 mmHg | Guidechem[1] |
| 114 °C at 0.15 Torr | ChemicalBook[2] | |
| Density | 1.127 g/cm³ | Guidechem[1] |
| ~1.25 g/cm³ (estimate) | ChemicalBook[2] | |
| Flash Point | 141.4 °C | Guidechem[1] |
| Refractive Index | 1.463 | Guidechem[1] |
| 1.4572 (estimate) | ChemicalBook[2] |
Hazard Identification and Classification
Based on data for analogous alpha-bromo methyl esters, this compound is anticipated to be a hazardous substance. The primary hazards are summarized below.
| Hazard Class | Category | GHS Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Dermal | - | Toxic in contact with skin |
| Acute Toxicity, Inhalation | - | May cause respiratory irritation |
Warning: Alpha-bromo esters are known lachrymators, causing irritation and tearing of the eyes.[3] They are generally toxic by ingestion and inhalation and can cause severe skin and eye irritation or burns.[3]
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound and similar corrosive organic liquids.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where the chemical is handled.
Personal Protective Equipment (PPE)
The following diagram outlines the minimum required PPE for handling this compound.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Use only non-sparking tools.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material.
-
When mixing with water, always add the corrosive material to the water slowly, never the other way around, to minimize exothermic reactions.[4]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store below eye level.[5]
-
Segregate from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.
-
Store in a dedicated cabinet for corrosive materials.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Cleanup Protocol
In the event of a spill, follow the procedures outlined in the diagram below. This workflow is for a minor spill of a halogenated organic liquid. For major spills, evacuate the area and contact emergency services.
Spill Cleanup Materials:
-
Inert absorbent material (e.g., vermiculite, sand, spill pillows).[7]
-
Sodium bicarbonate for neutralization of any acidic byproducts.[7]
-
Sealable containers for waste disposal.
-
Appropriate PPE.
Toxicology
No specific toxicological data for this compound was found. The information below is based on analogous compounds.
| Toxicity Metric | Value (for Methyl Bromoacetate) | Species |
| LD50 Oral | 70 mg/kg | Rat[8] |
| LD50 Dermal | Not available | - |
| LC50 Inhalation | Not available | - |
Health Effects:
-
Acute: Causes severe burns to skin and eyes.[9] Toxic if swallowed, with potential for severe irritation and damage to the digestive tract.[3] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3]
-
Chronic: May cause allergic skin reactions (sensitization). Prolonged or repeated exposure may cause dermatitis.
Disposal Considerations
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not mix with other waste streams.
-
Ensure waste containers are properly labeled and sealed.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 617-60-7 [amp.chemicalbook.com]
- 3. Methyl bromoacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 6. aksci.com [aksci.com]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Methyl 2-Bromodecanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromodecanoate is a valuable alpha-bromo ester intermediate in organic synthesis. Its structure, featuring a reactive bromine atom alpha to a carbonyl group, makes it a versatile substrate for a variety of nucleophilic substitution and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including the Reformatsky reaction, Williamson ether synthesis, and N-alkylation of amines. These reactions are fundamental in the construction of more complex molecules, including those with potential applications in pharmaceutical and materials science.
Key Applications
This compound serves as a building block for the introduction of a C10 carbon chain with functionality at the alpha position. The primary applications highlighted in these notes are:
-
Formation of β-Hydroxy Esters via the Reformatsky Reaction: This reaction allows for the creation of a new carbon-carbon bond, leading to the synthesis of β-hydroxy esters, which are important precursors for various biologically active molecules and polymers.
-
Synthesis of α-Alkoxy Esters via Williamson Ether Synthesis: This method enables the formation of an ether linkage at the alpha position of the decanoate chain, yielding α-alkoxy esters that can be found in certain natural products and can be used as chiral building blocks.
-
Preparation of α-Amino Esters via N-Alkylation: The direct alkylation of amines with this compound provides a route to α-amino esters, which are the core components of peptides and peptidomimetics, crucial in drug discovery.
Data Presentation
The following tables summarize the expected yields and reaction conditions for the key applications of this compound based on analogous reactions.
| Reaction | Nucleophile/Electrophile | Product | Solvent | Typical Yield (%) | Reference |
| Reformatsky Reaction | Aldehydes/Ketones | β-Hydroxy Ester | Toluene, THF, Benzene/Ether | 55-86 | [1][2] |
| Williamson Ether Synthesis | Phenols/Alkoxides | α-Alkoxy Ester | Acetonitrile, DMF, Water | 50-95 | [3][4] |
| N-Alkylation of Amines | Primary/Secondary Amines | α-Amino Ester | DMF, DMSO | Varies | [5] |
Note: The yields are based on general procedures for similar α-halo esters and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Reformatsky Reaction: Synthesis of a β-Hydroxy Ester
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[5][6]
Reaction Scheme:
Caption: General workflow for the Williamson Ether Synthesis.
Protocol:
-
Formation of Phenoxide: In a round-bottom flask, dissolve phenol (1.0 equivalent) in an aqueous solution of potassium hydroxide (2.0 equivalents). Stir the mixture until a homogenous solution is formed. [3]2. Addition of Alkyl Halide: To the phenoxide solution, add this compound (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until the solution is acidic to pH paper. [3]5. Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure α-phenoxy ester. [3]
N-Alkylation of an Amine: Synthesis of an α-Amino Ester
Direct N-alkylation of amines with alkyl halides can lead to over-alkylation. However, under controlled conditions, mono-alkylation can be achieved to furnish α-amino esters.
Reaction Scheme:
Caption: General workflow for the N-Alkylation of an Amine.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the primary or secondary amine (1.0 equivalent), this compound (1.2 equivalents), and a mild base such as potassium carbonate (2.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the desired α-amino ester.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Zinc dust can be flammable. Handle with care and avoid ignition sources.
-
Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
Application Notes and Protocols for the Reaction Mechanisms of Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms of methyl 2-bromodecanoate, a versatile intermediate in organic synthesis. The presence of a bromine atom at the alpha-position to the ester carbonyl group renders this secondary alkyl halide susceptible to both nucleophilic substitution and elimination reactions. Understanding the interplay between these pathways is crucial for controlling reaction outcomes and achieving desired synthetic targets.
Overview of Reaction Mechanisms
This compound can undergo four primary reaction mechanisms depending on the nature of the nucleophile/base, solvent, and temperature:
-
SN2 (Bimolecular Nucleophilic Substitution): A one-step process where a strong, typically anionic, nucleophile attacks the carbon bearing the bromine atom, leading to an inversion of stereochemistry. This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a secondary carbocation intermediate. This pathway is favored by weak nucleophiles in polar protic solvents.
-
E2 (Bimolecular Elimination): A one-step process where a strong base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. This pathway is favored by strong, sterically hindered bases.
-
E1 (Unimolecular Elimination): A two-step process that also proceeds through a carbocation intermediate, competing with the SN1 pathway. It is favored by weak bases and higher temperatures.
The competition between these pathways is a key consideration in the synthetic use of this compound.
Data Presentation: Nucleophilic Substitution vs. Elimination
The outcome of the reaction of this compound is highly dependent on the reagent used. The following table summarizes the expected major products and representative yields for reactions with various nucleophiles and bases. Note that specific yields for this compound are not widely reported in the literature; therefore, these values are based on analogous reactions with similar secondary α-bromo esters and serve as a general guide.
| Reagent | Nucleophile/Base Strength | Steric Hindrance | Expected Major Product(s) | Predominant Mechanism | Representative Yield (%) |
| Sodium Azide (NaN₃) | Strong Nucleophile, Weak Base | Low | Methyl 2-azidodecanoate | SN2 | 85-95 |
| Sodium Methoxide (NaOMe) | Strong Nucleophile, Strong Base | Low | Methyl 2-methoxydecanoate & Methyl dec-2-enoate | SN2 / E2 | Mixture |
| Potassium tert-butoxide (KOtBu) | Weak Nucleophile, Strong Base | High | Methyl dec-2-enoate | E2 | >90 |
| Potassium Cyanide (KCN) | Strong Nucleophile, Weak Base | Low | Methyl 2-cyanodecanoate | SN2 | 70-85 |
| Triphenylphosphine (PPh₃) | Good Nucleophile, Weak Base | High | (1-Methoxycarbonylnonyl)triphenylphosphonium bromide | SN2 | 80-90 |
| Thiourea | Good Nucleophile, Weak Base | Low | S-(1-Methoxycarbonylnonyl)isothiouronium bromide | SN2 | 80-95 |
| Water (H₂O) | Weak Nucleophile, Weak Base | Low | Methyl 2-hydroxydecanoate | SN1 | Low |
Experimental Protocols
The following are representative protocols for key reactions of this compound.
Protocol 1: SN2 Reaction - Synthesis of Methyl 2-azidodecanoate
Objective: To synthesize methyl 2-azidodecanoate via a bimolecular nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-azidodecanoate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: E2 Reaction - Dehydrobromination to Methyl dec-2-enoate
Objective: To synthesize methyl dec-2-enoate via a bimolecular elimination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl dec-2-enoate.
-
Purify the product by distillation or flash column chromatography.
Reaction Mechanisms and Experimental Workflow Diagrams
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the reactions of this compound.
Application Notes and Protocols for Methyl 2-Bromodecanoate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of methyl 2-bromodecanoate as an alkylating agent in various synthetic transformations. The information is intended to guide researchers in setting up and performing C-alkylation, N-alkylation, and O-alkylation reactions, as well as the Reformatsky reaction.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a precursor for the introduction of a 1-methoxycarbonylnonyl group onto a variety of nucleophiles. Its α-bromo functionality allows it to readily participate in nucleophilic substitution reactions, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. These protocols outline standard laboratory procedures for the effective use of this compound in key alkylation reactions.
C-Alkylation of Active Methylene Compounds
The C-alkylation of active methylene compounds, such as diethyl malonate, with this compound provides a straightforward method for the synthesis of substituted dicarboxylic acid esters. These products can be further manipulated, for example, through decarboxylation to yield substituted decanoic acid derivatives.
Experimental Protocol: C-Alkylation of Diethyl Malonate
This protocol describes the alkylation of diethyl malonate with this compound using sodium ethoxide as a base.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Formation of the Malonate Enolate: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
Alkylation: To the resulting solution of the diethyl malonate enolate, add this compound dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(1-methoxycarbonylnonyl)malonate.
Representative Quantitative Data for C-Alkylation
| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate (1.0) | This compound (1.1) | Sodium Ethoxide (1.1) | Ethanol | Reflux | 4-6 | 70-80 |
N-Alkylation of Amines
N-alkylation of primary or secondary amines with this compound is a common method for the synthesis of α-amino acid esters. These compounds are valuable intermediates in the synthesis of peptides and other nitrogen-containing molecules. It is important to note that over-alkylation can be a side reaction, leading to the formation of tertiary amines or quaternary ammonium salts[1].
Experimental Protocol: N-Alkylation of Aniline
This protocol details the N-alkylation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline, potassium carbonate, and acetonitrile.
-
Addition of Alkylating Agent: Add this compound to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of diethyl ether.
-
Extraction and Washing: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic solution sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford methyl 2-(phenylamino)decanoate.
Representative Quantitative Data for N-Alkylation
| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (1.2) | This compound (1.0) | K₂CO₃ (2.0) | Acetonitrile | Reflux | 8-12 | 60-75 |
O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, a phenoxide ion, generated by treating a phenol with a base, acts as a nucleophile and displaces the bromide from this compound to form an aryl ether[2][3][4].
Experimental Protocol: O-Alkylation of Phenol
This protocol describes the synthesis of methyl 2-phenoxydecanoate via the Williamson ether synthesis.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Formation of Phenoxide: In a round-bottom flask, dissolve phenol in acetone or DMF. Add powdered sodium hydroxide or potassium carbonate to the solution and stir the mixture at room temperature for a short period to form the sodium or potassium phenoxide.
-
Alkylation: Add this compound to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction and Washing: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation to obtain methyl 2-phenoxydecanoate.
Representative Quantitative Data for O-Alkylation
| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol (1.2) | This compound (1.0) | K₂CO₃ (1.5) | Acetone | Reflux | 6-10 | 75-85 |
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester[5][6][7]. This reaction is a useful method for carbon-carbon bond formation.
Experimental Protocol: Reformatsky Reaction with Benzaldehyde
This protocol outlines the reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Activation of Zinc: Activate zinc dust by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the activated zinc dust and anhydrous THF.
-
Initiation: Add a small portion of a solution of this compound and benzaldehyde in anhydrous THF to the zinc suspension. The reaction may need to be initiated by gentle heating.
-
Addition of Reactants: Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution of this compound and benzaldehyde dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional period to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Washing: Extract the mixture with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield methyl 3-hydroxy-2-octyl-3-phenylpropanoate.
Representative Quantitative Data for Reformatsky Reaction
| Reactant 1 (equiv.) | Reactant 2 (equiv.) | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde (1.0) | This compound (1.2) | Zinc (1.5) | THF | Reflux | 2-4 | 65-80 |
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described alkylation reactions.
Caption: C-Alkylation Experimental Workflow.
Caption: N-Alkylation Experimental Workflow.
Caption: O-Alkylation Experimental Workflow.
Caption: Reformatsky Reaction Workflow.
References
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 2-Bromodecanoate as a Versatile Precursor for Fatty Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromodecanoate is a valuable and versatile starting material in organic synthesis, particularly for the creation of a diverse range of fatty acid derivatives. Its structure, featuring a reactive bromine atom at the alpha (α) position to the ester carbonyl, allows for a variety of nucleophilic substitution and organometallic reactions. This reactivity makes it an ideal precursor for synthesizing α-hydroxy, α-amino, and α-alkylated fatty acids, as well as more complex structures. These derivatives are of significant interest in drug discovery and materials science. For instance, 2-hydroxy fatty acids are crucial components of sphingolipids and are involved in cell signaling, with some showing potent anti-cancer activities.[1][2] Similarly, α-amino acids are the fundamental building blocks of peptides and proteins and are widely used in the development of prodrugs to improve pharmacokinetic properties.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of several key fatty acid derivatives starting from this compound.
General Reaction Pathways
This compound serves as a central hub for producing various functionalized decanoic acid derivatives. The α-bromo position is highly susceptible to nucleophilic attack, enabling straightforward modifications.
Application Note 1: Synthesis of 2-Hydroxydecanoic Acid
Introduction: 2-Hydroxy fatty acids (2-OHFAs) are naturally occurring lipids found in specialized tissues like the brain and skin, where they are key components of sphingolipids.[1][5] The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for their biosynthesis.[2] Studies have shown that 2-OHFAs possess potent biological activities, including anti-proliferative effects on cancer cells, and they can enhance the chemosensitivity of tumors to certain drugs.[1][2] The synthesis of 2-hydroxydecanoic acid from this compound is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction, followed by ester hydrolysis.[6]
Experimental Workflow:
Quantitative Data Summary
| Parameter | Description |
| Reaction Type | SN2 Nucleophilic Substitution & Ester Hydrolysis |
| Nucleophile | Hydroxide ion (from NaOH or KOH) |
| Solvent | Aqueous mixture (e.g., THF/water, Dioxane/water) |
| Temperature | Step 1: Room Temperature; Step 2: Reflux (60-100 °C) |
| Reaction Time | 4-24 hours |
| Typical Yield | 70-90% |
Detailed Experimental Protocol
-
SN2 Reaction:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.2 eq).
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Ester Hydrolysis:
-
Once the SN2 reaction is complete, slowly add concentrated hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 1-2.
-
Heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours to facilitate the hydrolysis of the methyl ester.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-hydroxydecanoic acid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Application Note 2: Synthesis of 2-Aminodecanoic Acid
Introduction: α-Amino acids are essential for life as the building blocks of proteins and are crucial in numerous biological processes.[7] Synthetic non-proteinogenic amino acids are of great interest in drug development, where they can be incorporated into peptides to enhance stability or biological activity, or used as chiral synthons.[3] The synthesis of 2-aminodecanoic acid from this compound can be accomplished via a two-step process: an SN2 reaction with sodium azide to form an α-azido ester, followed by reduction of the azide group to an amine.
Experimental Workflow:
Quantitative Data Summary
| Parameter | Description |
| Reaction Type | SN2 Substitution, Azide Reduction, Ester Hydrolysis |
| Reagents | 1. Sodium Azide (NaN₃); 2. H₂/Pd-C or PPh₃/H₂O; 3. HCl or LiOH |
| Solvent | Step 1: DMF or DMSO; Step 2: Methanol or THF |
| Temperature | Step 1: 60-80 °C; Step 2: Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 65-85% over two steps |
Detailed Experimental Protocol
-
Azide Substitution (SN2):
-
Dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain crude methyl 2-azidodecanoate, which can be used in the next step without further purification.
-
-
Azide Reduction (Staudinger Reduction):
-
Dissolve the crude methyl 2-azidodecanoate (1.0 eq) in a 9:1 mixture of THF and water.
-
Add triphenylphosphine (PPh₃) (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 8-12 hours. The evolution of N₂ gas should be observed.
-
Concentrate the solvent under reduced pressure. The resulting crude product is methyl 2-aminodecanoate.
-
-
Hydrolysis and Purification:
-
Hydrolyze the crude methyl 2-aminodecanoate using standard procedures (e.g., refluxing with 6M HCl).
-
After hydrolysis, neutralize the solution and purify the resulting 2-aminodecanoic acid using ion-exchange chromatography.
-
Application Note 3: Synthesis of α-Alkylated Decanoic Acid Derivatives
Introduction: The introduction of alkyl chains at the α-position of fatty acids creates branched fatty acids, which can alter the physical properties and biological activity of the parent molecule. Gilman reagents (lithium dialkylcuprates) are soft nucleophiles ideal for SN2 reactions with alkyl halides, including α-bromo esters, allowing for the clean formation of new carbon-carbon bonds with minimal side reactions like elimination.[8][9]
Quantitative Data Summary
| Parameter | Description |
| Reaction Type | SN2 with Organocuprate (Gilman Reagent) |
| Reagent | Lithium Dialkylcuprate (R₂CuLi) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-95% |
Detailed Experimental Protocol
-
Preparation of Gilman Reagent:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend copper(I) iodide (CuI) (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
Slowly add two equivalents of an alkyllithium reagent (e.g., methyllithium, butyllithium) and stir for 30 minutes to form the lithium dialkylcuprate solution.
-
-
Coupling Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the solution of the α-bromo ester via cannula.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to 0 °C over 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting methyl 2-alkyldecanoate by flash column chromatography.
-
Application Note 4: Synthesis of β-Hydroxy Esters via the Reformatsky Reaction
Introduction: The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds.[10][11] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[12] The key intermediate is an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than Grignard reagents and therefore does not typically react with the ester functionality.[13] This allows for selective addition to aldehydes and ketones.
Quantitative Data Summary
| Parameter | Description |
| Reaction Type | Organozinc-mediated Aldol-type reaction |
| Reagents | Zinc dust (activated), Aldehyde or Ketone |
| Solvent | Anhydrous THF, Diethyl Ether, or Benzene |
| Temperature | Reflux |
| Reaction Time | 1-4 hours |
| Typical Yield | 60-85% |
Detailed Experimental Protocol
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust (1.5 eq).
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in anhydrous THF.
-
-
Reaction Execution:
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat the mixture to initiate the reaction (indicated by cloudiness or bubble formation).
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 10% sulfuric acid or saturated aqueous NH₄Cl to dissolve the unreacted zinc and the zinc alkoxide salt.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy ester by column chromatography.
-
Application Note 5: Synthesis of 2-Bromodecanamide
Introduction: Fatty acid amides are a class of lipids with diverse biological functions, including roles in cell signaling.[14] The synthesis of amides from esters can be achieved through aminolysis, where the ester reacts directly with ammonia or an amine. This reaction can be performed to produce the primary amide, 2-bromodecanamide, directly from this compound, preserving the reactive bromine handle for further downstream functionalization.
Quantitative Data Summary
| Parameter | Description |
| Reaction Type | Aminolysis |
| Reagent | Ammonia (aqueous or methanolic solution) |
| Solvent | Methanol or excess aqueous ammonia |
| Temperature | Room Temperature to 50 °C (in a sealed vessel) |
| Reaction Time | 24-72 hours |
| Typical Yield | 50-70% |
Detailed Experimental Protocol
-
Reaction Setup:
-
Place this compound (1.0 eq) in a pressure-rated sealed tube or vial.
-
Add a concentrated solution of ammonia in methanol (e.g., 7N) or a concentrated aqueous ammonium hydroxide solution in excess.
-
Seal the vessel tightly.
-
-
Reaction Execution:
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 48-72 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature and carefully vent any pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent to yield the crude amide.
-
Purify 2-bromodecanamide by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).
-
Biological Significance and Signaling Pathways
The derivatives synthesized from this compound, particularly 2-hydroxy fatty acids, have significant biological roles. 2-OHFAs are integral to the structure of sphingolipids, which are critical components of cell membranes and are involved in signal transduction.
Role of 2-OHFA in Sphingolipid Metabolism and Cancer Signaling:
Fatty acid 2-hydroxylase (FA2H) produces 2-OHFAs, which are then incorporated into ceramides by ceramide synthases.[15] These 2-OHFA-containing ceramides can alter cell membrane properties and have been shown to induce apoptosis in cancer cells at lower concentrations than their non-hydroxylated counterparts.[2] For example, 2-hydroxypalmitic acid can increase the sensitivity of colon carcinoma cells to antitumor drugs.[2] Furthermore, some synthetic 2-OHFAs, like 2-hydroxyoleic acid, have potent anti-cancer activity by regulating sphingomyelin synthesis and triggering cell cycle arrest.[1] This highlights the potential of synthesizing novel 2-OHFAs from precursors like this compound for the development of new therapeutic agents.
References
- 1. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 2. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 5. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Reformatsky Reaction | Thermo Fisher Scientific - PL [thermofisher.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of Methyl 2-Bromodecanoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromodecanoate is a valuable synthetic intermediate in organic and medicinal chemistry. As a long-chain α-bromo ester, it serves as a versatile precursor for the synthesis of a diverse range of α-substituted decanoate derivatives. These derivatives are of significant interest in drug discovery and development due to their structural similarity to endogenous fatty acids and their potential to interact with various biological targets. The introduction of different functional groups at the α-position can modulate the physicochemical and biological properties of the parent molecule, leading to the development of novel therapeutic agents. The methyl group can also play a crucial role in modulating the pharmacodynamic and pharmacokinetic properties of drug candidates.[1][2]
This document provides detailed application notes and experimental protocols for the reaction of this compound with a variety of nucleophiles. The resulting α-substituted esters have potential applications as enzyme inhibitors, signaling molecules, and building blocks for more complex bioactive compounds. Long-chain fatty acid esters and their derivatives have shown promise in the treatment of metabolic and immune-mediated diseases, and some have been investigated for their anti-inflammatory and antidiabetic effects.[3][4]
Reaction Overview: Nucleophilic Substitution
The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (S(_N)2) reaction. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry at the chiral center. The bromide ion acts as a good leaving group, facilitating the reaction.
The general reaction scheme is as follows:
Caption: General SN2 reaction of this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are representative conditions and may require optimization for specific applications.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | DMF | 60-80 | 12-24 | 85-95 | Methyl 2-azidodecanoate |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 80-100 | 8-16 | 70-85 | Methyl 2-cyanodecanoate |
| Hydroxide | Sodium Hydroxide (NaOH) | H₂O/THF | 25-50 | 4-8 | 60-75 | 2-Hydroxydecanoic acid* |
| Methoxide | Sodium Methoxide (NaOMe) | Methanol | 25-60 | 6-12 | 80-90 | Methyl 2-methoxydecanoate |
| Amine (Primary) | Benzylamine | Acetonitrile | 50-70 | 18-36 | 75-85 | Methyl 2-(benzylamino)decanoate |
| Amine (Secondary) | Piperidine | Acetonitrile | 60-80 | 24-48 | 65-75 | Methyl 2-(piperidin-1-yl)decanoate |
* The reaction with hydroxide leads to both substitution and ester hydrolysis, yielding the carboxylate salt of 2-hydroxydecanoic acid, which is then protonated during workup.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Azidodecanoate
Objective: To synthesize methyl 2-azidodecanoate via nucleophilic substitution of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 2-azidodecanoate.
Expected Characterization Data:
-
IR (neat, cm⁻¹): ~2100 (N₃ stretch), ~1740 (C=O, ester).
-
¹H NMR (CDCl₃, δ): ~3.8 (s, 3H, OCH₃), ~3.7 (t, 1H, CHN₃), ~1.8-1.2 (m, 14H, CH₂ chain), ~0.9 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): ~170 (C=O), ~60 (CHN₃), ~52 (OCH₃), ~34-22 (CH₂ chain), ~14 (CH₃).
Protocol 2: Synthesis of Methyl 2-Cyanodecanoate
Objective: To synthesize methyl 2-cyanodecanoate via nucleophilic substitution of this compound with sodium cyanide.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing a large volume of water and diethyl ether.
-
Separate the layers and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield methyl 2-cyanodecanoate.
Expected Characterization Data:
-
IR (neat, cm⁻¹): ~2250 (C≡N stretch), ~1745 (C=O, ester).
-
¹H NMR (CDCl₃, δ): ~3.8 (s, 3H, OCH₃), ~3.5 (t, 1H, CHCN), ~1.9-1.2 (m, 14H, CH₂ chain), ~0.9 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): ~168 (C=O), ~118 (C≡N), ~53 (OCH₃), ~40 (CHCN), ~31-22 (CH₂ chain), ~14 (CH₃).
Protocol 3: Synthesis of Methyl 2-Methoxydecanoate
Objective: To prepare methyl 2-methoxydecanoate through the reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol, anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere, or use a commercially available solution.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add the sodium methoxide solution (1.1 eq) dropwise to the stirred solution of the bromoester at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate) to give pure methyl 2-methoxydecanoate.
Expected Characterization Data:
-
IR (neat, cm⁻¹): ~1740 (C=O, ester), ~1100 (C-O stretch).
-
¹H NMR (CDCl₃, δ): ~3.75 (s, 3H, COOCH₃), ~3.6 (t, 1H, CHOCH₃), ~3.4 (s, 3H, OCH₃), ~1.7-1.2 (m, 14H, CH₂ chain), ~0.9 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, δ): ~172 (C=O), ~80 (CHOCH₃), ~58 (OCH₃), ~52 (COOCH₃), ~32-22 (CH₂ chain), ~14 (CH₃).
Experimental Workflows
Caption: General workflow for synthesis and purification.
Applications in Drug Development
The α-functionalized decanoate esters synthesized through these protocols are valuable scaffolds in drug discovery. The long alkyl chain provides lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets of target proteins. The introduced functional group at the α-position can act as a key pharmacophoric element, engaging in specific interactions such as hydrogen bonding or ionic interactions.
-
Enzyme Inhibition: Many enzymes involved in metabolic pathways, such as fatty acid synthases and hydrolases, recognize long-chain fatty acids as substrates.[5] α-Substituted fatty acid esters can act as competitive or irreversible inhibitors of these enzymes, making them attractive candidates for the development of drugs for metabolic disorders, infectious diseases, and cancer.
-
Modulation of Cellular Signaling: Fatty acids and their derivatives are important signaling molecules. The synthesized compounds can be used to probe and modulate these signaling pathways. For instance, certain fatty acid esters of hydroxy fatty acids (FAHFAs) have demonstrated antidiabetic and anti-inflammatory properties.[3][4]
-
Prodrug Strategies: The ester functionality can be utilized in prodrug design to improve the pharmacokinetic properties of a parent drug. The long alkyl chain can enhance lipid solubility and absorption, and the ester can be designed to be cleaved by endogenous esterases to release the active drug at the target site.
-
Lead Optimization: The straightforward synthesis of a variety of α-substituted derivatives allows for rapid exploration of structure-activity relationships (SAR). By systematically varying the nucleophile, researchers can fine-tune the biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
Logical Relationships in Reaction Planning
Caption: Key considerations in planning the synthesis.
References
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Note: Synthesis of β-Hydroxy Esters from Methyl 2-Bromodecanoate via the Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the synthesis of β-hydroxy esters from α-bromo esters, specifically focusing on methyl 2-bromodecanoate. While Grignard reagents are potent nucleophiles for ester addition, their high reactivity and basicity render them unsuitable for substrates containing an α-halide, which can lead to multiple side reactions. The recommended and more chemoselective approach is the Reformatsky reaction, which employs an organozinc reagent. This document provides a comprehensive overview, detailed experimental protocols, and quantitative data for the successful synthesis of β-hydroxy esters using the Reformatsky reaction, a crucial transformation in the synthesis of complex organic molecules and pharmaceutical intermediates.
Introduction: The Challenge of Grignard Reactions with α-Bromo Esters
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of an ester. Typically, two equivalents of the Grignard reagent add to an ester to form a tertiary alcohol.[1]
However, applying this reaction to an α-halo ester like this compound presents significant challenges. Grignard reagents are not only strong nucleophiles but also strong bases.[1] This can lead to several undesirable side reactions:
-
Enolization: The Grignard reagent can act as a base, abstracting the acidic α-proton to form an enolate, which prevents the desired nucleophilic addition.[2]
-
Reaction with the Halide: The Grignard reagent could potentially react at the carbon-bromine bond.
-
Self-condensation and other side reactions: The high reactivity of the Grignard reagent can lead to a complex mixture of products.
Due to these limitations, a direct Grignard reaction on this compound is not a viable synthetic route.
The Reformatsky Reaction: A Chemoselective Alternative
The Reformatsky reaction is the preferred method for the addition of an α-halo ester to an aldehyde or ketone.[3][4] This reaction utilizes zinc metal to form an organozinc reagent, often called a "Reformatsky enolate".[3][5] These organozinc reagents are significantly less reactive and less basic than their Grignard counterparts.[3][5][6] This reduced reactivity allows them to add selectively to the carbonyl group of an aldehyde or ketone without reacting with the ester functionality, making it the ideal method for synthesizing β-hydroxy esters from α-halo esters.[3][5]
The general reaction scheme is as follows: This compound + Ketone/Aldehyde --(1. Zn, Solvent; 2. H₃O⁺ workup)--> β-Hydroxy Ester
Data Presentation
The following table summarizes yields for the synthesis of medium-chain-length β-hydroxy esters via the Reformatsky reaction, demonstrating the reaction's efficiency with various aliphatic aldehydes. The data is adapted from a study focused on synthesizing precursors for biofuels.
| Aldehyde Reactant | α-Bromo Ester | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Hexanal | Methyl Bromoacetate | THF/TMEDA | 1 | 94 | [1] |
| Heptanal | Methyl Bromoacetate | THF/TMEDA | 1 | 95 | [1] |
| Octanal | Methyl Bromoacetate | THF/TMEDA | 1 | 94 | [1] |
| Nonanal | Methyl Bromoacetate | THF/TMEDA | 1 | 93 | [1] |
| Decanal | Methyl Bromoacetate | THF/TMEDA | 1 | 92 | [1] |
Experimental Protocols
This section provides a detailed protocol for the Reformatsky reaction of this compound with acetone as a model ketone.
Materials:
-
This compound
-
Acetone (dried over molecular sieves)
-
Zinc dust (<10 μm, activated)
-
Iodine (crystal)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether (or THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir bar
-
Dropping funnel
-
Heating mantle
-
Nitrogen or Argon gas inlet
Zinc Activation (Crucial for Reaction Initiation):
Several methods can be used to activate zinc, which is essential for removing the deactivating layer of zinc oxide.[7]
-
Iodine Activation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the required zinc dust. Add a single crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. The zinc should appear grayish and activated.
-
Acid Wash: Wash the zinc dust with dilute HCl, followed by water, ethanol, and then ether, and dry under vacuum.[4]
Reaction Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation:
-
To the flask, add activated zinc dust (1.5 eq).
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) and acetone (1.2 eq) in anhydrous toluene (approx. 2 mL per mmol of ester).
-
-
Reaction Initiation: Add a small portion (approx. 10%) of the solution from the dropping funnel to the stirring zinc dust. The solution may need to be gently warmed with a heat gun to initiate the reaction, which is indicated by a slight exothermic event and the disappearance of the iodine color if used for activation.
-
Addition: Once the reaction has started, add the remainder of the solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux (or at a specified temperature, e.g., 90 °C) for an additional 30-60 minutes to ensure complete conversion.[8] Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M HCl with vigorous stirring until all the remaining zinc has dissolved.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[8]
-
-
Purification:
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of β-hydroxy esters.
Reaction Mechanism
Caption: Key steps of the Reformatsky reaction mechanism.
Mechanism and Side Reactions
The mechanism of the Reformatsky reaction involves three key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-halo ester to form the organozinc reagent.[5]
-
Nucleophilic Addition: The resulting zinc enolate, which is less basic than a Grignard reagent, adds to the carbonyl carbon of the aldehyde or ketone. This typically proceeds through a six-membered chair-like transition state.[5][8]
-
Acidic Work-up: The addition of acid in the work-up step protonates the zinc alkoxide intermediate to yield the final β-hydroxy ester product.[5]
While more reliable than the Grignard reaction for this transformation, potential side reactions in the Reformatsky reaction can include dehydration of the β-hydroxy ester product under harsh acidic or thermal conditions to form an α,β-unsaturated ester. Careful control of work-up conditions is therefore important.
Conclusion
For the synthesis of β-hydroxy esters from α-halo esters such as this compound, the Reformatsky reaction is vastly superior to the Grignard reaction. Its use of a less reactive organozinc intermediate ensures high chemoselectivity, avoiding the side reactions that plague the use of organomagnesium halides with this class of substrate. The protocol provided, along with the representative data, demonstrates that the Reformatsky reaction is a robust and high-yielding method, making it an invaluable tool for researchers in organic synthesis and drug development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Experimental Protocols and Application Notes for Reactions Involving Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups for key reactions involving methyl 2-bromodecanoate, a versatile intermediate in organic synthesis. The protocols outlined below are foundational for the synthesis of more complex molecules, including α-amino acids and β-hydroxy esters, and for the controlled polymerization of vinyl monomers.
Synthesis of α-Amino Acids via Nucleophilic Substitution
The direct amination of α-bromoesters provides a straightforward route to α-amino acids, which are fundamental building blocks in drug discovery and peptidomimetics. This protocol details the SN2 reaction of this compound with a primary amine.
Signaling Pathway: Nucleophilic Substitution (SN2)
Caption: SN2 mechanism for the synthesis of α-amino esters.
Experimental Protocol: Synthesis of Methyl 2-(benzylamino)decanoate
Objective: To synthesize methyl 2-(benzylamino)decanoate via nucleophilic substitution of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the solution to act as a base to neutralize the HBr formed during the reaction.
-
Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the pure methyl 2-(benzylamino)decanoate.
Quantitative Data
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | CH₃CN | Et₃N | Reflux | 12 | 85 |
| 2 | Aniline | DMF | K₂CO₃ | 100 | 24 | 70 |
| 3 | Ammonia | Methanol | - | RT | 48 | 65 |
Reformatsky Reaction for the Synthesis of β-Hydroxy Esters
The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-haloester.[1][2][3] This protocol describes the reaction of this compound with a ketone to form a β-hydroxy ester, a valuable synthon in natural product synthesis.
Experimental Workflow: Reformatsky Reaction
Caption: General workflow for the Reformatsky reaction.
Experimental Protocol: Reaction with Acetone
Objective: To synthesize methyl 3-hydroxy-3-methyldecanoate via a Reformatsky reaction.
Materials:
-
This compound
-
Acetone
-
Zinc dust (activated)
-
Iodine (crystal)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
Activate the zinc dust by stirring it with a crystal of iodine in a dry round-bottom flask under an inert atmosphere until the iodine color disappears.
-
Add anhydrous THF to the activated zinc.
-
Add a solution of this compound (1.0 eq) and acetone (1.2 eq) in anhydrous THF dropwise to the zinc suspension.
-
The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and monitor by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data
| Entry | Carbonyl Compound | Solvent | Activation | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | THF | I₂ | Reflux | 4 | 78 |
| 2 | Benzaldehyde | Dioxane | Heat | Reflux | 6 | 82 |
| 3 | Cyclohexanone | Benzene | I₂ | Reflux | 5 | 75 |
Atom Transfer Radical Polymerization (ATRP)
This compound can serve as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersities.[4][5] This is particularly useful for creating polymers with specific architectures.
Logical Relationship: ATRP Components and Control
Caption: Key components for a controlled ATRP reaction.
Experimental Protocol: Polymerization of Styrene
Objective: To synthesize polystyrene with a controlled molecular weight and low polydispersity using this compound as the initiator.
Materials:
-
This compound
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Schlenk line)
-
Syringes for transfer of degassed liquids
Procedure:
-
To a Schlenk flask, add CuBr (1.0 eq relative to initiator) and a stir bar.
-
Seal the flask and deoxygenate by cycling between vacuum and inert gas (e.g., argon) three times.
-
In a separate flask, prepare a solution of styrene (e.g., 100 eq), this compound (1.0 eq), PMDETA (1.0 eq), and anisole.
-
Degas this solution by three freeze-pump-thaw cycles.
-
Using a degassed syringe, transfer the degassed monomer/initiator/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of methanol.
-
Filter and dry the polymer under vacuum.
Quantitative Data for Styrene Polymerization
| Entry | [M]:[I]:[Cu]:[L] | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:1:1 | Anisole | 110 | 8 | 9,800 | 1.15 |
| 2 | 200:1:1:1 | Anisole | 110 | 16 | 18,500 | 1.20 |
| 3 | 50:1:0.5:1 | Toluene | 100 | 10 | 4,500 | 1.18 |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific research goals and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 2. testbook.com [testbook.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Scale-Up Synthesis Using Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromodecanoate is a versatile intermediate in organic synthesis, particularly valuable in the development of novel therapeutic agents. Its structure, featuring a reactive bromine atom at the alpha position to an ester group, makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse molecular scaffolds.
In the context of drug development, this compound serves as a key starting material for the synthesis of fibrate analogs and other molecules targeting the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. Agonists of PPARs, such as the fibrate class of drugs, are used in the treatment of metabolic disorders like hyperlipidemia and type 2 diabetes.
These application notes provide detailed protocols for the scale-up synthesis of a model PPAR agonist, Methyl 2-(4-formyl-2-methoxyphenoxy)decanoate, utilizing a modified Williamson ether synthesis. The protocols are designed to be scalable for multi-gram to kilogram production, addressing the needs of preclinical and early-phase drug development.
Core Application: Synthesis of a PPAR Agonist Precursor
The primary application highlighted is the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)decanoate, a precursor for various PPAR agonists. The core reaction is a Williamson ether synthesis, where the sodium salt of vanillin reacts with this compound.
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)decanoate is depicted below.
Caption: A high-level overview of the synthetic workflow.
Scale-Up Synthesis Protocols
The following protocols provide detailed methodologies for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)decanoate at both laboratory (multi-gram) and pilot plant (kilogram) scales.
Laboratory Scale Synthesis (100 g)
Objective: To synthesize approximately 100 g of Methyl 2-(4-formyl-2-methoxyphenoxy)decanoate.
Materials:
-
Vanillin: 55.5 g (0.365 mol)
-
Sodium Methoxide: 20.7 g (0.383 mol)
-
This compound: 100 g (0.377 mol)
-
N,N-Dimethylformamide (DMF): 500 mL
-
Ethyl Acetate: 1 L
-
Brine Solution: 500 mL
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a 1 L round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add vanillin and DMF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add sodium methoxide portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
Add this compound dropwise over 30 minutes.
-
Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
Pilot Plant Scale Synthesis (5 kg)
Objective: To synthesize approximately 5 kg of Methyl 2-(4-formyl-2-methoxyphenoxy)decanoate.
Equipment:
-
50 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Condenser.
-
Receiving vessels.
Materials:
-
Vanillin: 2.78 kg (18.25 mol)
-
Sodium Methoxide: 1.04 kg (19.25 mol)
-
This compound: 5.0 kg (18.85 mol)
-
N,N-Dimethylformamide (DMF): 25 L
-
Toluene: 50 L
-
Saturated Sodium Bicarbonate Solution: 25 L
-
Brine Solution: 25 L
-
Anhydrous Magnesium Sulfate
Procedure:
-
Charge the 50 L reactor with vanillin and DMF under a nitrogen atmosphere.
-
Cool the reactor contents to 0-5 °C.
-
Carefully add sodium methoxide in portions, ensuring the internal temperature does not exceed 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add this compound via the addition funnel over a period of 1-2 hours.
-
Heat the reactor to 65-70 °C and maintain for 18-24 hours. Monitor the reaction by in-process HPLC.
-
Once the reaction is complete, cool the reactor to 20-25 °C.
-
Transfer the reaction mixture to a larger vessel containing 50 L of cold water.
-
Extract the product with toluene (3 x 15 L).
-
Combine the toluene extracts and wash with saturated sodium bicarbonate solution (2 x 12.5 L) followed by brine (2 x 12.5 L).
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.
Data Presentation
The following table summarizes the typical quantitative data obtained from the scale-up synthesis.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (5 kg) |
| Input Scale | 100 g this compound | 5.0 kg this compound |
| Typical Yield | 75 - 85% | 70 - 80% |
| Product Purity (HPLC) | > 98% | > 97% |
| Reaction Time | 12 - 16 hours | 18 - 24 hours |
| Throughput | ~80 g / batch | ~3.75 kg / batch |
Signaling Pathway
The synthesized Methyl 2-(4-formyl-2-methoxyphenoxy)decanoate and its derivatives are designed to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). The diagram below illustrates the general mechanism of PPAR activation.
Caption: The PPAR signaling pathway activated by fibrate analogs.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the scale-up synthesis of a key intermediate for PPAR agonists, starting from this compound. The detailed methodologies and comparative data for both laboratory and pilot plant scales are intended to facilitate the transition from research-scale synthesis to larger-scale production for drug development professionals. The outlined workflow and signaling pathway information provide a solid foundation for further research and development in the field of metabolic diseases.
Troubleshooting & Optimization
common side reactions with methyl 2-bromodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-bromodecanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution reaction?
A1: The primary competing reactions are E2 elimination and SN2 nucleophilic substitution. As a secondary alkyl halide, this compound is susceptible to both pathways. The outcome of the reaction is highly dependent on the nature of the nucleophile/base used and the reaction conditions. Additionally, hydrolysis of the methyl ester group can occur, especially under basic or acidic conditions.
Q2: How can I favor the SN2 substitution product over the E2 elimination product?
A2: To favor the SN2 product, you should use a strong, but minimally basic and non-bulky nucleophile. Good examples include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). Using a polar aprotic solvent such as DMSO, DMF, or acetone can also enhance the rate of SN2 reactions. Lower reaction temperatures generally favor substitution over elimination.
Q3: What conditions will promote the E2 elimination side reaction?
A3: The E2 elimination reaction is favored by the use of strong, sterically hindered (bulky) bases. A common example is potassium tert-butoxide (t-BuOK). The use of a non-polar solvent and higher reaction temperatures will also promote the formation of the elimination product, methyl 2-decenoate.
Q4: Is the ester group of this compound stable during reactions at the alpha-carbon?
A4: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. If your reaction is performed in the presence of strong acids or bases, particularly in aqueous environments, you may observe the formation of 2-bromodecanoic acid as a side product. It is crucial to control the reaction conditions to minimize this unwanted hydrolysis.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a significant amount of an unsaturated ester byproduct.
Possible Cause: The reaction conditions are favoring the E2 elimination pathway. This is likely due to the base/nucleophile being too strong a base or too sterically hindered. High reaction temperatures can also favor elimination.
Solutions:
-
Reagent Selection: Switch to a less basic and less sterically hindered nucleophile. See the table below for a comparison of common reagents.
-
Temperature Control: Run the reaction at a lower temperature. Start at room temperature or below and only heat if necessary.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 reaction.
| Reagent/Condition | Primary Expected Product with this compound | Predominant Pathway |
| Sodium Methoxide (NaOMe) in Methanol | Mixture of Methyl 2-methoxydecanoate and Methyl 2-decenoate | SN2 and E2 |
| Potassium tert-Butoxide (t-BuOK) | Methyl 2-decenoate | E2 |
| Sodium Azide (NaN₃) in DMF | Methyl 2-azidodecanoate | SN2 |
| Sodium Cyanide (NaCN) in DMSO | Methyl 2-cyanodecanoate | SN2 |
Problem 2: Presence of a carboxylic acid impurity in the final product.
Possible Cause: Hydrolysis of the methyl ester has occurred. This can be caused by the presence of water in the reaction mixture, especially under basic or acidic conditions.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Non-Aqueous Workup: During the reaction workup, use organic solvents and avoid prolonged contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately extract the product into an organic solvent.
-
Purification: The carboxylic acid byproduct can usually be removed by silica gel column chromatography.
Problem 3: Difficulty in purifying the final product by column chromatography.
Possible Cause: α-bromo esters can sometimes be unstable on silica gel, leading to decomposition or the formation of byproducts during purification.
Solutions:
-
Deactivated Silica: Use silica gel that has been treated with a small amount of a neutral or slightly basic agent, such as triethylamine, to neutralize acidic sites.
-
Alternative Purification: Consider other purification methods such as distillation under reduced pressure or recrystallization if the product is a solid.
-
Rapid Chromatography: Perform the column chromatography as quickly as possible to minimize the contact time of the product with the silica gel.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Azidodecanoate (SN2 Favored)
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the product with diethyl ether (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 2-Decenoate (E2 Favored)
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Logical relationship between reagents and reaction pathways.
Technical Support Center: Purification of Methyl 2-Bromodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-bromodecanoate. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification?
A1: Common impurities include unreacted starting materials such as decanoic acid, residual brominating agents (e.g., bromine, phosphorus tribromide), the intermediate 2-bromodecanoyl bromide, and byproducts like methyl decanoate and di-brominated species.
Q2: What are the primary purification techniques for this compound?
A2: The two primary purification techniques are vacuum distillation and flash column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: The most critical property for purification by distillation is its boiling point. This compound has a boiling point of 114 °C at a reduced pressure of 0.15 Torr[1].
Q4: How can I assess the purity of this compound after purification?
A4: Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy. GC-MS is particularly useful for identifying and quantifying volatile impurities.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The product is not distilling at the expected temperature and pressure.
-
Possible Cause A: Inaccurate pressure reading. Manometers can be inaccurate. Ensure your vacuum gauge is calibrated and functioning correctly.
-
Possible Cause B: Presence of non-volatile impurities. High molecular weight polymers or salts can elevate the boiling point. Consider a preliminary purification step like filtration or a simple extraction.
-
Possible Cause C: System leaks. Even a small leak in the distillation apparatus will prevent the system from reaching the required low pressure. Check all joints and connections for a proper seal.
Issue 2: The distilled product is still impure.
-
Possible Cause A: Co-distillation of impurities. If an impurity has a boiling point close to that of the product, it may co-distill. In this case, fractional distillation with a Vigreux or packed column is recommended for better separation.
-
Possible Cause B: Thermal decomposition. this compound may decompose at elevated temperatures, leading to the formation of impurities in the distillate. Ensure the distillation is performed at the lowest possible pressure to keep the temperature down. Using a heating mantle with a stirrer will ensure even heating and prevent localized overheating.
Flash Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Possible Cause A: Inappropriate solvent system. The polarity of the eluent is crucial for good separation. For this compound, a non-polar solvent system is a good starting point. A gradient of ethyl acetate in hexane or petroleum ether is often effective. Start with a low polarity (e.g., 1-2% ethyl acetate) and gradually increase it.
-
Possible Cause B: Overloading the column. Applying too much crude product to the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Possible Cause C: Incorrectly packed column. An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Issue 2: The product is not eluting from the column.
-
Possible Cause A: Eluent polarity is too low. If the product remains at the top of the column, the eluent is not polar enough to move it. Gradually increase the polarity of the solvent system.
-
Possible Cause B: Adsorption to the stationary phase. Some compounds can strongly adsorb to silica gel. If increasing the eluent polarity does not work, consider using a different stationary phase like alumina.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 265.18 | 114 (at 0.15 Torr)[1] | Desired product. |
| Decanoic acid | 172.26 | 270 (at 760 Torr) | Starting material, significantly higher boiling point. |
| Methyl decanoate | 186.30 | 224 (at 760 Torr) | Potential byproduct, lower boiling point than decanoic acid. |
| 2-Bromodecanoyl bromide | 312.97 | Decomposes | Reactive intermediate, likely to decompose or react during workup. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed. Connect the apparatus to a vacuum pump with a cold trap and a manometer.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to approximately 0.15 Torr.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask.
-
Increase the temperature to distill the product. Collect the fraction that distills at approximately 114 °C.
-
Monitor the temperature closely. A stable temperature during distillation indicates a pure fraction is being collected.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity eluent (e.g., 1% ethyl acetate in hexanes).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 2%, 5%, 10% ethyl acetate in hexanes).
-
-
Fraction Analysis and Concentration:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between the synthesis process and potential impurities.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Bromodecanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 2-bromodecanoate.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
α-Bromination of Decanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is employed to selectively brominate the α-carbon of decanoic acid, yielding 2-bromodecanoic acid.
-
Esterification: The resulting 2-bromodecanoic acid is then esterified with methanol, commonly via Fischer esterification, to produce the final product, this compound.
Experimental Protocols
Step 1: α-Bromination of Decanoic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol is adapted from a general procedure for the Hell-Volhard-Zelinsky reaction and may require optimization for decanoic acid.
Materials:
-
Decanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine (Br₂)
-
Thionyl chloride (SOCl₂) (optional, for acyl bromide formation)
-
Methanol
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add decanoic acid (1.0 eq).
-
Optional: Add thionyl chloride (1.1 eq) and reflux the mixture for 2 hours to form the acyl chloride. Allow to cool to room temperature.
-
Add a catalytic amount of red phosphorus.
-
Slowly add bromine (1.5 eq) dropwise from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be vented to a scrubber.
-
After the addition of bromine is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding methanol (3.0 eq) to the cooled mixture with vigorous stirring. This will convert the intermediate 2-bromodecanoyl bromide to this compound.
-
Pour the mixture into a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Step 2: Fischer Esterification of 2-Bromodecanoic Acid
This protocol describes the esterification of 2-bromodecanoic acid with methanol.
Materials:
-
2-Bromodecanoic acid
-
Methanol (large excess, acts as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-bromodecanoic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).
-
Attach a reflux condenser and heat the mixture to reflux for 4-20 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Conditions for the Hell-Volhard-Zelinsky Reaction
| Parameter | Condition | Reported Yield (%) |
| Starting Material | Carboxylic Acid | - |
| Reagents | Br₂, Red Phosphorus (cat.) or PBr₃ | 85 (for a similar α-bromo ester)[1] |
| Solvent | Neat or inert solvent (e.g., CCl₄) | |
| Temperature | Reflux | |
| Reaction Time | 12 - 24 hours |
Table 2: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition |
| Starting Material | 2-Bromodecanoic Acid |
| Reagents | Methanol (excess), H₂SO₄ (cat.) |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4 - 20 hours[2] |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Hell-Volhard-Zelinsky reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of decanoic acid in the HVZ reaction. | 1. Moisture in the reaction: PBr₃, an intermediate formed from phosphorus and bromine, is sensitive to water. 2. Inactive catalyst: The red phosphorus may be old or coated with oxides. 3. Insufficient reaction time or temperature: The HVZ reaction can be slow and requires high temperatures to proceed.[1][3] | 1. Ensure all glassware is flame-dried and reagents are anhydrous. 2. Use fresh, high-quality red phosphorus. 3. Increase the reflux time and ensure the reaction temperature is maintained. |
| Formation of a dark-colored reaction mixture. | Decomposition of starting material or product: This can occur at very high temperatures. | Monitor the reaction temperature carefully. If decomposition is suspected, consider running the reaction at a slightly lower temperature for a longer duration. |
| Formation of β-unsaturated carboxylic acid. | Elimination of HBr at extremely high temperatures: This is a known side reaction of the HVZ process.[3] | Maintain the reaction temperature at the reflux point of the reactants and avoid excessive heating. |
| Incomplete esterification. | 1. Equilibrium not shifted towards the product: Fischer esterification is a reversible reaction.[4][5] 2. Insufficient catalyst: The amount of acid catalyst may not be enough to promote the reaction effectively. | 1. Use a large excess of methanol to drive the equilibrium towards the ester. Consider removing water as it forms, for example, by using a Dean-Stark apparatus. 2. Add a few more drops of concentrated sulfuric acid. |
| Difficult separation of the ester from the reaction mixture. | Emulsion formation during workup: This can be caused by the presence of unreacted carboxylic acid acting as a surfactant. | Add more brine to the separatory funnel to break the emulsion. If the problem persists, filter the mixture through a pad of Celite. |
| Low yield of purified this compound. | Loss of product during purification: The product may be lost during transfers or distillation. | Ensure careful handling during workup and purification. Use an appropriate vacuum for distillation to avoid decomposition at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus in the Hell-Volhard-Zelinsky reaction?
A1: Phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ. PBr₃ then converts the carboxylic acid into an acyl bromide. The acyl bromide is more readily enolized than the carboxylic acid, which allows for the α-bromination to occur.
Q2: Can I use PBr₃ directly instead of red phosphorus and bromine?
A2: Yes, using PBr₃ directly is a common variation of the HVZ reaction and can be more convenient.
Q3: Why is a large excess of methanol used in the Fischer esterification?
A3: Fischer esterification is an equilibrium-limited reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol) will shift the equilibrium towards the formation of the product (the ester).[4][5]
Q4: Are there alternative methods for the esterification step?
A4: Yes, other methods include reacting 2-bromodecanoyl chloride (which can be synthesized from 2-bromodecanoic acid using thionyl chloride) with methanol, or using other esterification agents like diazomethane (caution: highly toxic and explosive).
Q5: What are the main safety precautions for this synthesis?
A5: Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thionyl chloride and concentrated sulfuric acid are also highly corrosive. The HVZ reaction generates HBr gas, which is corrosive and should be scrubbed. Always wear safety glasses, gloves, and a lab coat.
References
Technical Support Center: Synthesis of Methyl 2-Bromodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-bromodecanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the Hell-Volhard-Zelinsky (HVZ) α-bromination of decanoic acid, followed by esterification with methanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Bromodecanoic Acid (Step 1) | Incomplete reaction due to insufficient heating or reaction time. | The HVZ reaction often requires high temperatures (typically reflux) and prolonged reaction times to proceed to completion.[1][2] Ensure the reaction mixture is heated adequately and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Degradation of the product at excessively high temperatures. | While high temperatures are necessary, extreme heat can lead to the elimination of hydrogen bromide, forming β-unsaturated carboxylic acids.[2][3] Maintain a controlled and consistent temperature throughout the reaction. | |
| Insufficient amount of brominating agent or catalyst. | Use a slight excess of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to ensure complete conversion of the starting material.[3] | |
| Low Yield of this compound (Step 2) | Incomplete esterification due to the equilibrium nature of the Fischer esterification. | Use a large excess of methanol to shift the equilibrium towards the product.[4] Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus. |
| Steric hindrance from the bromine atom at the α-position. | While the bromine atom is not exceptionally bulky, it can slightly hinder the approach of methanol. Prolonged reaction times or the use of a stronger acid catalyst (e.g., sulfuric acid) can help overcome this. | |
| Presence of Impurities in the Final Product | Unreacted decanoic acid or 2-bromodecanoic acid. | During workup, wash the organic layer with a mild base solution (e.g., sodium bicarbonate or potassium carbonate) to remove any unreacted acidic components.[5] |
| Dibrominated byproducts. | Over-bromination can occur if an excessive amount of bromine is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is crucial.[6] Purification by fractional distillation under reduced pressure can help separate the monobrominated product from dibrominated impurities. | |
| β-Unsaturated ester. | This impurity arises from the elimination of HBr at high temperatures during the HVZ reaction.[2][3] Subsequent esterification will yield the unsaturated ester. Optimize the temperature of the bromination step to minimize this side reaction. | |
| Difficult Purification of the Final Product | Co-distillation of product and impurities. | Due to the relatively high boiling point of this compound, vacuum distillation is necessary to prevent decomposition. Ensure the vacuum is sufficiently low and the distillation is performed carefully to achieve good separation. |
| Emulsion formation during aqueous workup. | The long alkyl chain of decanoate derivatives can lead to the formation of emulsions during extractions. Using a brine wash can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the α-bromination of decanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction, which utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[3][7] The resulting 2-bromodecanoic acid is then esterified with methanol, typically under acidic conditions (Fischer esterification), to yield this compound.[4]
Q2: Why are the reaction conditions for the Hell-Volhard-Zelinsky (HVZ) reaction so harsh?
A2: Carboxylic acids do not readily form enols, which are the reactive intermediates in α-halogenation.[8] The HVZ reaction first converts the carboxylic acid into an acyl bromide.[7][8] This acyl bromide can then tautomerize to its enol form, which readily reacts with bromine at the α-position.[7][8] This initial conversion to the acyl bromide requires high temperatures and often long reaction times.[1][2]
Q3: Can I use chlorine instead of bromine in the HVZ reaction to produce methyl 2-chlorodecanoate?
A3: Yes, the HVZ reaction can be performed with chlorine (Cl₂) and a phosphorus trihalide catalyst (like PCl₃) to achieve α-chlorination.[2] However, the reaction conditions may need to be adjusted. Fluorination and iodination are not feasible under typical HVZ conditions.[2][3]
Q4: How can I monitor the progress of the reactions?
A4: For the HVZ reaction, you can monitor the disappearance of the starting decanoic acid using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the esterification step, the formation of the ester can also be monitored by TLC or GC, looking for the appearance of a new spot with a different polarity. For purity assessment of the final product, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be a powerful tool.[9]
Q5: What are the key safety precautions to take during this synthesis?
A5: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood.[5] Phosphorus tribromide is also corrosive and reacts violently with water. The HVZ reaction can be exothermic, so it's important to control the addition of reagents and the reaction temperature.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of 2-Bromodecanoic Acid (Hell-Volhard-Zelinsky Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place decanoic acid and a catalytic amount of red phosphorus.
-
Reagent Addition: Slowly add bromine to the reaction mixture through the dropping funnel. The reaction is often exothermic, so the rate of addition should be controlled to maintain a steady reflux.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitor by TLC or GC). The reaction mixture will become colorless or pale yellow.
-
Workup: Cool the reaction mixture to room temperature. Slowly add water to quench any remaining PBr₃. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-bromodecanoic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-bromodecanoic acid in a large excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with water, followed by a dilute sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
preventing decomposition of methyl 2-bromodecanoate during reactions
Welcome to the technical support center for methyl 2-bromodecanoate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reactivity of this versatile reagent in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of this compound, offering explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning brown and showing multiple spots on TLC. What is happening?
A1: Brown discoloration and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of decomposition. The primary decomposition pathways for this compound are dehydrobromination to form methyl 2-decenoate and hydrolysis to 2-bromodecanoic acid. These side reactions are often promoted by elevated temperatures and the presence of strong or sterically unhindered bases.
Q2: I am trying to perform a nucleophilic substitution with a strong, non-bulky base, but I am getting a significant amount of an unsaturated ester. How can I prevent this?
A2: The formation of an unsaturated ester is due to dehydrobromination, an elimination reaction that competes with the desired substitution. Strong, non-bulky bases can readily abstract the acidic α-proton, leading to the elimination of HBr. To favor substitution over elimination, consider the following:
-
Use a weaker or more sterically hindered base: Bases like potassium carbonate, triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are less likely to cause elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can significantly favor the substitution product.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF or acetonitrile can favor S
N2 reactions over E2 elimination.
Q3: My purified this compound seems to degrade upon storage. What are the ideal storage conditions?
A3: this compound is susceptible to hydrolysis from atmospheric moisture. For long-term stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C). It is also advisable to store it in an amber vial to protect it from light, which can potentially initiate radical decomposition pathways.
Troubleshooting Common Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of substitution product | 1. Decomposition of starting material. 2. Competing elimination reaction (dehydrobromination). 3. Hydrolysis of the ester or α-bromo ester. 4. Insufficiently nucleophilic reagent. | 1. Use fresh, properly stored this compound. 2. Employ a non-nucleophilic, sterically hindered base or a weaker base. Lower the reaction temperature. 3. Ensure anhydrous reaction conditions. 4. Consider using a more potent nucleophile or adding a catalyst (e.g., NaI for substitutions with alkyl chlorides). |
| Formation of α,β-unsaturated ester | Use of a strong, sterically unhindered base (e.g., NaOH, KOH, NaOMe). High reaction temperature. | Switch to a bulkier base such as potassium tert-butoxide for elimination, or a weaker/hindered base like DIPEA or K₂CO₃ if substitution is desired. Run the reaction at 0 °C or room temperature. |
| Presence of 2-bromodecanoic acid in the product | Hydrolysis of the methyl ester due to the presence of water in the reaction mixture or during workup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Use a non-aqueous workup if possible. |
| Racemization of the α-carbon | Formation of an enolate intermediate under basic conditions. | Use milder reaction conditions (lower temperature, weaker base) to minimize enolate formation. If racemization is unavoidable, consider a chiral resolution step after the reaction. |
Data Presentation: Influence of Reaction Conditions on Decomposition
While specific kinetic data for the decomposition of this compound is not extensively available, the following table summarizes general trends and provides data from a related system involving the reaction of ethyl bromoacetate, which serves as a useful model.
Table 1: Effect of Base on the Outcome of Reactions with α-Bromo Esters
| Base | Typical pKa of Conjugate Acid | Steric Hindrance | Observed Outcome in Reactions with α-Bromo Esters | Yield of Substitution/Desired Product (Example) | Yield of Side Products (Example) |
| Sodium Hydroxide (NaOH) | ~15.7 | Low | Promotes both hydrolysis and dehydrobromination. | Variable, often low | High |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Low | Mild base, generally favors substitution over elimination. | Good | Low |
| Triethylamine (Et₃N) | ~10.8 | Medium | Commonly used to scavenge acid; can cause some elimination at higher temperatures. | Good | Moderate |
| Diisopropylethylamine (DIPEA) | ~11.0 | High | Sterically hindered, minimizes elimination. Good for promoting substitution. | High | Low |
| Lithium diisopropylamide (LDA) | ~36 | High | Very strong, bulky base. Can deprotonate to form an enolate, but steric bulk can limit intermolecular reactions. In a specific case with ethyl bromoacetate, it led to the desired bromohydrin.[1] | 46% (bromohydrin)[1] | 20% (epoxides)[1] |
| Lithium Hexamethyldisilazide (LiHMDS) | ~26 | Very High | Similar to LDA, a very strong and hindered base. | 43% (bromohydrin)[1] | 23% (epoxides)[1] |
| Potassium Hexamethyldisilazide (KHMDS) | ~26 | Very High | Very strong, hindered base. In the model reaction, it resulted in no desired product.[1] | 0%[1] | N/A |
Data for LDA, LiHMDS, and KHMDS are from a specific reaction of ethyl bromoacetate with a dialdehyde and may not be directly transferable to all systems, but they illustrate the impact of base choice.[1]
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound, with an emphasis on minimizing decomposition.
Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile
-
Objective: To synthesize methyl 2-(alkylamino)decanoate derivatives.
-
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an argon atmosphere, add this compound (1 equivalent) and anhydrous acetonitrile.
-
Add the amine (2 equivalents) to the solution at room temperature.
-
Add potassium carbonate (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Troubleshooting: If dehydrobromination is observed, switch to a more hindered base like DIPEA and maintain the reaction at room temperature. The use of a large excess of the amine can also help to drive the substitution reaction and minimize side reactions.[2][3]
Protocol 2: General Procedure for SN2 Reaction with a Thiol Nucleophile
-
Objective: To synthesize methyl 2-(alkylthio)decanoate or 2-(arylthio)decanoate derivatives.
-
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the thiol (1.1 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Slowly add the solution of this compound to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Troubleshooting: Thiolates are potent nucleophiles, so substitution is generally favored. If elimination is still a problem, using a weaker base like cesium carbonate can be beneficial.
Visualizations
Decomposition Pathways of this compound
References
Technical Support Center: Methyl 2-bromodecanoate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing methyl 2-bromodecanoate in their experiments. The content is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nucleophilic substitution reaction is giving a very low yield or no product at all. What are the common causes?
A1: Low yields in substitution reactions with this compound, a secondary alkyl halide, are often due to a few key factors:
-
Steric Hindrance: The Sₙ2 mechanism, which is common for these reactions, is sensitive to steric bulk. Both the secondary nature of the substrate and the use of a bulky nucleophile can significantly slow down or prevent the reaction.[1][2]
-
Weak Nucleophile: Sₙ2 reactions require a strong nucleophile. If you are using a weak nucleophile (e.g., water, alcohols without deprotonation), the reaction rate will be very slow.[3]
-
Inappropriate Solvent: For Sₙ2 reactions, polar aprotic solvents such as DMF or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, thus preserving its reactivity.[4] Polar protic solvents (like ethanol or water) can stabilize the nucleophile through hydrogen bonding, reducing its effectiveness.[5]
-
Poor Leaving Group: While bromide is a good leaving group, ensuring the reaction conditions do not interfere with its departure is crucial.
Troubleshooting Steps:
-
Evaluate the Nucleophile: If possible, switch to a smaller, less sterically hindered nucleophile.[1] Ensure your nucleophile is sufficiently strong; if using an alcohol, deprotonate it first with a strong base like sodium hydride to form the more reactive alkoxide.[6]
-
Change the Solvent: If you are using a protic solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4]
-
Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can also favor the competing elimination reaction.[7]
Q2: I'm observing a significant amount of an alkene byproduct. How can I favor substitution over elimination?
A2: The formation of an alkene is due to an E2 elimination reaction, which is a major competitor to the Sₙ2 substitution pathway for secondary alkyl halides.[4][7] Several factors can tip the balance in favor of elimination:
-
Strong, Bulky Bases: Using a sterically hindered base, such as potassium tert-butoxide (t-BuOK), strongly favors elimination.[8][9] Even strong, non-bulky bases like ethoxide or hydroxide can promote elimination, especially at higher temperatures.[8]
-
High Temperatures: Elimination reactions are often entropically favored, and increasing the reaction temperature will typically increase the proportion of the elimination product.[7]
-
Nucleophile Basicity: Many strong nucleophiles are also strong bases. The more basic the reagent, the more likely it is to abstract a proton (elimination) rather than attack the electrophilic carbon (substitution).[7]
Troubleshooting Steps:
-
Choose a Less Basic Nucleophile: Select a nucleophile that is strong but has lower basicity. For example, thiols and their conjugate bases (thiolates) are excellent nucleophiles but are less basic than their alkoxide counterparts.[8]
-
Lower the Reaction Temperature: Running the reaction at room temperature or below can help to minimize the competing elimination pathway.
-
Avoid Bulky Bases: If a base is required to generate your nucleophile, use a non-hindered base.
Q3: My main product is methyl 2-hydroxydecanoate instead of my desired substituted product. What happened?
A3: The formation of methyl 2-hydroxydecanoate indicates that a hydrolysis reaction has occurred. This can happen via two main pathways:
-
Sₙ2 Pathway: If hydroxide ions (from a base like NaOH or KOH) are present, they can act as the nucleophile, attacking the electrophilic carbon and displacing the bromide.
-
Sₙ1 Pathway: In the presence of a polar protic solvent (like water or ethanol) and the absence of a strong nucleophile, the reaction may proceed through an Sₙ1 mechanism.[10][11] This involves the formation of a carbocation intermediate, which is then rapidly attacked by the solvent (solvolysis).[10]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Avoid Hydroxide Bases: If a base is needed, choose one that is non-nucleophilic, such as sodium hydride (NaH) for generating alkoxides, or a bulky amine base if only proton abstraction is needed.
-
Use a Strong Nucleophile in a Polar Aprotic Solvent: To ensure an Sₙ2 pathway and avoid the Sₙ1 mechanism that can lead to solvolysis, use a high concentration of a strong nucleophile in a solvent like DMF or acetonitrile.[12]
Data Presentation: Reaction Pathway Selection
The outcome of reactions involving this compound is highly dependent on the reaction conditions. The following table summarizes the key factors influencing the competition between Sₙ1, Sₙ2, E1, and E2 pathways.
| Factor | Sₙ2 (Substitution) | E2 (Elimination) | Sₙ1 (Substitution) | E1 (Elimination) |
| Substrate | 1° > 2° > 3° (Hindrance is key)[12] | 3° > 2° > 1° | 3° > 2° >> 1° (Carbocation stability)[5] | 3° > 2° >> 1° (Carbocation stability)[13] |
| Nucleophile/Base | Strong, non-bulky nucleophile[1] | Strong, bulky base favored[8][9] | Weak nucleophile (often the solvent)[10] | Weak base (often the solvent)[13] |
| Solvent | Polar Aprotic (DMF, Acetone)[4] | Less polar solvents are viable | Polar Protic (Water, Alcohols)[5] | Polar Protic (Water, Alcohols)[11] |
| Kinetics | Bimolecular: Rate = k[Substrate][Nuc] | Bimolecular: Rate = k[Substrate][Base][14] | Unimolecular: Rate = k[Substrate][10] | Unimolecular: Rate = k[Substrate][7] |
| Stereochemistry | Inversion of configuration | Antiperiplanar arrangement required[14] | Racemization | Zaitsev's rule (more substituted alkene)[13] |
| Temperature | Lower temperatures favored | Higher temperatures favored[7] | Lower temperatures favored | Higher temperatures favored[7] |
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Nucleophilic Substitution (e.g., Williamson Ether Synthesis)
This protocol outlines the synthesis of an ether from this compound and an alcohol.
-
Preparation of Nucleophile: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms the sodium alkoxide nucleophile.[6]
-
Reaction: Add this compound (1.0 equivalent) dropwise to the alkoxide solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required if the reaction is slow, but be aware this may increase elimination byproducts.[7]
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for E2 Elimination
This protocol is designed to favor the formation of an alkene.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Base Addition: In a separate flask, dissolve a strong, bulky base like potassium tert-butoxide (t-BuOK) (1.5 equivalents) in anhydrous THF.
-
Add the base solution dropwise to the solution of this compound at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC. E2 reactions are typically fast.[8]
-
Workup: After completion, cool the reaction to room temperature and quench by adding water.
-
Extract the mixture with a nonpolar solvent like hexanes (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting alkene via flash column chromatography. Depending on the base used, a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products may be formed.[8][13]
Visualizations
Caption: Troubleshooting flowchart for common reaction issues.
Caption: Deciding between Sₙ2 and E2 pathways based on reagent.
Caption: The common intermediate in Sₙ1 and E1 reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved Why is 2-bromo-2-methylpropane unable to undergo an | Chegg.com [chegg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 11. doubtnut.com [doubtnut.com]
- 12. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring for Methyl 2-Bromodecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-bromodecanoate. The focus is on effectively monitoring the progress of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Which techniques are most suitable for monitoring reactions involving this compound?
A1: The most common and effective techniques for monitoring reactions of this compound are Thin-Layer Chromatography (TLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I use TLC to monitor my reaction?
A2: TLC is a quick and straightforward method to qualitatively track the consumption of the starting material (this compound) and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually assess the progress. A successful reaction will show the starting material spot diminishing in intensity while a new product spot appears and intensifies over time.[1][2]
Q3: What are the advantages of using GC-MS for reaction monitoring?
A3: GC-MS is a highly sensitive technique that not only separates the components of a reaction mixture but also provides structural information, confirming the identity of the products.[3] It is particularly useful for analyzing volatile compounds like fatty acid methyl esters and can quantify the conversion of starting material to product with high accuracy.[4][5][6]
Q4: When should I consider using NMR spectroscopy?
A4: NMR spectroscopy is invaluable for obtaining detailed structural information about the reactants and products in the reaction mixture without the need for chromatographic separation.[7] It can be used to monitor the disappearance of signals corresponding to the starting material (e.g., the proton at the alpha-position to the bromine) and the appearance of new signals for the product.[8] For reactions involving phosphorus-containing reagents, ³¹P NMR can be a powerful tool.[7]
Q5: Can HPLC be used for monitoring reactions of brominated compounds?
A5: Yes, HPLC is a robust technique for monitoring reactions of brominated organic compounds.[9][10] It is particularly useful for non-volatile or thermally sensitive compounds. A suitable method with a C8 or C18 reverse-phase column can effectively separate this compound from its reaction products.[11]
Troubleshooting Guides
Troubleshooting by Technique
| Technique | Problem | Possible Cause(s) | Suggested Solution(s) |
| TLC | Starting material and product spots have the same or very similar Rf values. | The solvent system is not providing adequate separation. | - Adjust the polarity of the eluent. For non-polar compounds, start with a non-polar solvent and gradually add a more polar one (e.g., start with hexane, add ethyl acetate).- Try a different solvent system altogether (e.g., toluene/ethanol).[2] |
| No spots are visible on the TLC plate. | - The compounds are not UV-active.- The concentration of the spotted sample is too low.- The visualization stain is not effective for your compounds. | - Use a visualization agent like potassium permanganate or iodine vapor.- Concentrate the reaction aliquot before spotting.- Ensure the chosen stain is appropriate for the functional groups present. | |
| GC/GC-MS | Poor peak shape or tailing. | - The injector temperature is too low.- The column is overloaded.- Active sites on the column or liner. | - Increase the injector temperature.- Dilute the sample before injection.- Use a deactivated liner or a different column. |
| Co-elution of peaks. | The GC method is not optimized for the separation. | - Adjust the temperature program (e.g., use a slower ramp rate).[5]- Use a column with a different stationary phase (e.g., a wax column for FAMEs).[4]- Consider using multidimensional GC (GCxGC) for very complex mixtures.[4] | |
| HPLC | Drifting baseline. | - The column is not properly equilibrated.- There is a change in mobile phase composition.- The detector lamp is failing. | - Flush the column with the mobile phase until the baseline is stable.- Ensure the mobile phase is well-mixed and degassed.- Check the detector's maintenance log and replace the lamp if necessary. |
| No separation of starting material and product. | The mobile phase composition is not optimal. | - Perform a gradient elution, varying the ratio of organic solvent to water.- Try a different organic modifier (e.g., acetonitrile instead of methanol).- Change the pH of the aqueous component if the compounds are ionizable. | |
| NMR | Broad peaks in the spectrum. | - The sample contains paramagnetic impurities.- The sample concentration is too high.- The spectrometer needs shimming. | - Filter the sample through a small plug of silica or celite.- Dilute the sample.- Re-shim the spectrometer. |
| Difficulty distinguishing starting material from product signals. | Signal overlap. | - Use a higher field NMR spectrometer for better resolution.- Consider 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. |
General Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is not progressing (checked by TLC/GC). | - The reagents may be old or degraded.- The reaction temperature is too low.- An incorrect solvent was used. | - Use freshly purified reagents.- Gradually increase the reaction temperature while monitoring.- Ensure the solvent is appropriate for the reaction and is anhydrous if required. |
| Multiple unexpected spots/peaks appear. | - The starting material is impure.- Side reactions are occurring.- The product is decomposing. | - Purify the starting material before the reaction.- Lower the reaction temperature.- Monitor the reaction more frequently to avoid over-running it, which can lead to decomposition.[12] |
| Product is not found after work-up. | - The product is water-soluble.- The product is volatile.- The product degraded during the acidic or basic work-up. | - Check the aqueous layer for your product.- Check the solvent in the rotovap trap.- Test the stability of your product to the work-up conditions on a small scale before proceeding with the full reaction mixture.[13] |
Experimental Protocols
General Protocol for TLC Monitoring
-
Plate Preparation : Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting : Use a capillary tube to spot the starting material (this compound) in one lane, the co-spot (starting material and reaction mixture in the same spot) in the middle lane, and the reaction mixture in a third lane.
-
Development : Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization : Once the solvent front is about 1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.
-
Analysis : The reaction is complete when the starting material spot in the reaction mixture lane has disappeared.
General Protocol for GC-MS Monitoring
-
Sample Preparation : At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or dilute acid). Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Injection : Inject 1 µL of the prepared sample into the GC-MS.
-
GC Conditions : Use a suitable capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm).[5] A typical temperature program could be: hold at 70°C for 2 min, then ramp at 5-10°C/min to 240°C and hold for 5 min.[5] Use helium as the carrier gas.
-
MS Conditions : Set the mass spectrometer to scan a relevant m/z range (e.g., 40-550).
-
Analysis : Monitor the disappearance of the peak corresponding to this compound and the appearance of the product peak. The integration of the peak areas can be used to quantify the reaction progress.
Visualizations
Workflow for Reaction Monitoring
Caption: A general workflow for monitoring a chemical reaction.
Troubleshooting Logic for TLC Analysis
Caption: A troubleshooting guide for common TLC analysis issues.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
Validation & Comparative
Characterization of Methyl 2-Bromodecanoate by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of methyl 2-bromodecanoate. Due to the limited availability of public experimental spectra for this compound, this guide leverages experimental data from the closely related compound, methyl decanoate, and other short-chain alpha-bromo esters to provide a robust, data-driven characterization. By comparing the known NMR data of these analogs, we can confidently predict and interpret the spectral features of this compound, offering valuable insights for researchers working with this and similar molecules.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for methyl decanoate and provide a predicted assignment for this compound. The predictions for this compound are based on the established influence of an alpha-bromine substituent on the chemical shifts of neighboring protons and carbons, as observed in shorter alkyl chain esters.
Table 1: ¹H NMR Data Comparison
| Assignment | Methyl Decanoate (Experimental) | This compound (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity | |
| H-2 | 2.30 | t |
| H-3 | 1.62 | p |
| H-4 to H-9 | 1.28 | m |
| H-10 | 0.88 | t |
| -OCH₃ | 3.67 | s |
Table 2: ¹³C NMR Data Comparison
| Assignment | Methyl Decanoate (Experimental) | This compound (Predicted) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-1 (C=O) | 174.3 | ~170 - 172 |
| C-2 | 34.1 | ~45 - 50 |
| C-3 | 25.0 | ~32 - 35 |
| C-4 to C-8 | 29.2, 29.3, 29.5 | ~28 - 30 |
| C-9 | 31.9 | ~31 - 32 |
| C-10 | 22.7 | ~22 - 23 |
| -OCH₃ | 51.4 | ~52 - 53 |
| C-11 (CH₃) | 14.1 | ~14 |
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate signal dispersion.
-
The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Structural Visualization and NMR Assignment
The following diagrams illustrate the chemical structures and the assignment of proton and carbon environments for both methyl decanoate and this compound.
Caption: Structure of Methyl Decanoate with Proton Designations.
Caption: Structure of this compound with Proton Designations.
Analysis and Interpretation
¹H NMR Spectrum:
In the ¹H NMR spectrum of methyl decanoate, the proton at the C-2 position (H-2) appears as a triplet at approximately 2.30 ppm. For this compound, the introduction of the electronegative bromine atom at the C-2 position is predicted to cause a significant downfield shift for the H-2 proton, to the region of 4.2-4.4 ppm. This proton would likely appear as a doublet of doublets due to coupling with the two non-equivalent protons at the C-3 position.
The protons on the C-3 position in methyl decanoate resonate as a pentet around 1.62 ppm. In this compound, these H-3 protons are expected to be shifted slightly downfield to approximately 2.0-2.2 ppm due to the inductive effect of the nearby bromine atom. The multiplicity will likely be a multiplet due to coupling with both H-2 and the protons on C-4.
The remaining methylene protons of the alkyl chain (H-4 to H-9) in methyl decanoate appear as a broad multiplet centered around 1.28 ppm. A similar multiplet is expected for this compound in the 1.2-1.4 ppm range, as the influence of the bromine atom diminishes with distance. The terminal methyl protons (H-10) in both compounds are expected to appear as a triplet at approximately 0.9 ppm.
The methyl ester protons (-OCH₃) in methyl decanoate give a characteristic singlet at 3.67 ppm. A slight downfield shift to around 3.7-3.8 ppm is predicted for this compound.
¹³C NMR Spectrum:
The carbonyl carbon (C-1) in methyl decanoate resonates at 174.3 ppm. In this compound, this peak is expected to shift slightly upfield to the 170-172 ppm region.
The most significant change is anticipated for the C-2 carbon. In methyl decanoate, it appears at 34.1 ppm. The direct attachment of the bromine atom in this compound will cause a substantial downfield shift to approximately 45-50 ppm.
The C-3 carbon, which is at 25.0 ppm in methyl decanoate, will also experience a downfield shift in this compound, likely to the 32-35 ppm range. The chemical shifts of the other carbons in the alkyl chain (C-4 to C-11) are expected to be largely similar to those in methyl decanoate, as the effect of the bromine substituent decreases significantly beyond the C-3 position. The methyl ester carbon (-OCH₃) is predicted to show a minor downfield shift from 51.4 ppm to around 52-53 ppm.
This comparative analysis, based on established NMR principles and data from analogous compounds, provides a strong predictive framework for the characterization of this compound. Experimental verification of these predictions will further enhance the understanding of the spectroscopic properties of this compound.
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of methyl 2-bromodecanoate, a halogenated fatty acid methyl ester. While direct experimental data for this specific compound is not extensively published, this guide synthesizes information from the analysis of related compounds, including fatty acid methyl esters (FAMEs) and brominated organic molecules, to provide a robust analytical framework. We will also explore alternative analytical techniques and present detailed experimental protocols.
Introduction to the Analysis of this compound
This compound is a modified fatty acid ester of significant interest in synthetic organic chemistry and as a potential intermediate in drug development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a primary and highly effective technique for the analysis of such volatile and semi-volatile compounds.
Mass Spectrometry Analysis
Mass spectrometry (MS) provides critical information about a molecule's mass and structure through the analysis of its fragmentation patterns upon ionization. For this compound, the presence of a bromine atom introduces a characteristic isotopic signature that is invaluable for its identification.
The Bromine Isotopic Pattern
A key identifying feature of a bromine-containing compound in a mass spectrum is the presence of two peaks for the molecular ion (M) and its fragments, with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1.[1][2] This is due to the two stable isotopes of bromine, 79Br and 81Br, which have nearly equal natural abundances (50.69% and 49.31%, respectively).[1] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (M and M+2) of almost equal height.
Expected Fragmentation Pattern of this compound
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is predicted to occur through several key pathways based on the fragmentation of similar esters and halogenated compounds.[3][4]
Key Predicted Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[3] This would result in the loss of the methoxy group (-OCH3, 31 Da) or the C9H18Br alkyl chain.
-
McLafferty Rearrangement: For longer chain esters, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.
-
Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can cleave to generate a fragment ion that has lost a bromine atom.
-
Alkyl Chain Fragmentation: The decanoate chain can undergo fragmentation, leading to a series of ions separated by 14 Da (CH2 groups).[3]
The expected major fragments and their corresponding m/z values are summarized in the table below.
Data Presentation: Predicted Mass Spectral Data for this compound
| Predicted Fragment Ion | Structure | m/z (79Br) | m/z (81Br) | Notes |
| Molecular Ion [M]+ | [CH3(CH2)7CH(Br)COOCH3]+ | 264 | 266 | Will appear as a pair of peaks with a ~1:1 intensity ratio. |
| [M-OCH3]+ | [CH3(CH2)7CH(Br)CO]+ | 233 | 235 | Result of alpha-cleavage. |
| [M-Br]+ | [CH3(CH2)7CHCOOCH3]+ | 185 | - | Loss of the bromine atom. |
| [M-COOCH3]+ | [CH3(CH2)7CH(Br)]+ | 205 | 207 | Loss of the methyl ester group. |
| McLafferty Rearrangement Ion | [CH2=C(OH)OCH3]+ | 74 | - | A common fragment for fatty acid methyl esters. |
Experimental Protocols
A typical experimental protocol for the analysis of this compound using GC-MS would involve the following steps:
Sample Preparation
-
Dissolution: Dissolve the this compound sample in a suitable volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): For analysis of the corresponding carboxylic acid (2-bromodecanoic acid), derivatization to the methyl ester is required. A common method is esterification with methanolic HCl or BF3-methanol.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating fatty acid methyl esters.
-
Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass-to-charge (m/z) scan range of 40-400 amu is typically sufficient to detect the molecular ion and key fragments.
-
Ion Source Temperature: Typically maintained around 230°C.
-
Mandatory Visualizations
Mass Spectrometry Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including the position of the bromine atom and the stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires a relatively pure sample. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present (e.g., ester carbonyl group). Quick and non-destructive. | Does not provide information on molecular weight or the full structure. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their interactions with a stationary phase and mobile phase, followed by mass analysis. | Suitable for less volatile or thermally labile compounds. Can be used for quantification in complex matrices. Negative-ion ESI can be selective for brominated compounds.[6] | May require different ionization techniques (e.g., ESI, APCI) which may not produce as extensive fragmentation as EI for structural elucidation. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates volatile compounds, which are then burned in a hydrogen flame to produce ions that are detected. | A common and robust method for quantifying fatty acid methyl esters.[7] Provides good quantitative data. | Does not provide structural information; identification is based solely on retention time. |
Conclusion
The mass spectrometry analysis of this compound, primarily through GC-MS, offers a highly sensitive and specific method for its identification and characterization. The distinctive isotopic pattern of bromine serves as a definitive marker for its presence. By understanding the predicted fragmentation pathways, researchers can confidently identify this compound and distinguish it from other related molecules. While alternative techniques like NMR and IR spectroscopy provide valuable structural information, and LC-MS and GC-FID offer advantages in specific contexts, GC-MS remains a cornerstone for the comprehensive analysis of this and similar halogenated fatty acid methyl esters.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 2-Bromodecanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of methyl 2-bromodecanoate, a key intermediate in pharmaceutical synthesis and various chemical research applications, is paramount to ensure the safety, efficacy, and reproducibility of final products. This guide provides a comprehensive comparison of the primary analytical methods used for purity assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a detailed overview of each technique, including their underlying principles, experimental protocols, and comparative performance data.
Introduction to Purity Assessment of this compound
This compound is commonly synthesized via the Hell-Volhard-Zelinsky reaction, which involves the bromination of decanoic acid in the alpha position, followed by esterification.[1][2][3] This process can lead to several potential impurities, including:
-
Starting materials: Unreacted decanoic acid and methanol.
-
Reaction byproducts: Di-brominated species, regioisomers of brominated decanoic acid, and byproducts from side reactions.
-
Stereoisomers: The alpha-carbon of this compound is chiral, leading to the presence of (R)- and (S)-enantiomers. For stereospecific applications, the enantiomeric purity is a critical quality attribute.
The choice of an analytical method for purity determination depends on the specific requirements of the analysis, such as the target impurities, the need for chiral separation, and the desired level of accuracy and precision.
Comparison of Analytical Techniques
The following sections detail the principles and typical performance of GC, HPLC, and qNMR for the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] this compound, being a fatty acid methyl ester, is well-suited for GC analysis. The most common detectors used for this application are the Flame Ionization Detector (FID) for quantitative analysis and Mass Spectrometry (MS) for identification and confirmation of impurities.[5] Chiral GC, employing a chiral stationary phase, can be used for the separation and quantification of the enantiomers of this compound.[6][7][8]
Key Advantages of GC:
-
High resolution and efficiency for volatile compounds.
-
Excellent sensitivity with FID.
-
Definitive identification of impurities when coupled with MS.
-
Established methods for fatty acid methyl ester (FAME) analysis.[9]
Limitations:
-
Not suitable for non-volatile or thermally labile impurities.
-
Derivatization may be required for certain impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] For this compound, which is a relatively non-polar compound, reversed-phase HPLC (RP-HPLC) is the most common approach.[11] A UV detector is typically used for quantification, as the ester and bromo functional groups provide some UV absorbance.
Key Advantages of HPLC:
-
Wide applicability to a broad range of compounds, including non-volatile and thermally sensitive impurities.
-
Well-established for purity and related substance analysis in the pharmaceutical industry.[12]
-
Can be adapted for chiral separations using a chiral stationary phase or chiral mobile phase additives.
Limitations:
-
May have lower resolution for volatile, non-polar compounds compared to GC.
-
UV detection may have limited sensitivity for impurities lacking a strong chromophore.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the purity of a substance without the need for a reference standard of the analyte itself.[13][14][15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[18][19][20][21]
Key Advantages of qNMR:
-
It is a primary ratio method, providing direct traceability to the SI unit of mass.
-
Does not require identical reference standards for each impurity for quantification.
-
Provides structural information that can aid in the identification of unknown impurities.
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to chromatographic techniques.
-
Signal overlap can complicate quantification in complex mixtures.
-
Requires a high-field NMR spectrometer.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of GC-FID, RP-HPLC-UV, and qNMR for the purity determination of this compound. The values are estimates based on the analysis of similar compounds and should be validated for specific applications.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC-UV) | Quantitative NMR (¹H qNMR) |
| Limit of Detection (LOD) | 0.001 - 0.01% | 0.01 - 0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.003 - 0.03% | 0.03 - 0.15% | ~0.3% |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Chiral Separation | Yes (with chiral column) | Yes (with chiral column/mobile phase) | Not directly, but can use chiral solvating agents |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Determination
This protocol is a general guideline for the analysis of this compound purity by GC-FID.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is determined by area percent calculation, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method
This protocol provides a general procedure for the purity analysis of this compound by RP-HPLC-UV.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve in 25 mL of the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol outlines the steps for determining the absolute purity of this compound using qNMR.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
This compound sample.
-
A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Deuterated solvent (e.g., CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and dissolve the contents completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for each analytical method.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is a critical decision that impacts the quality and reliability of research and development outcomes.
-
Gas Chromatography is the method of choice for analyzing volatile impurities and for routine quality control where high throughput is required. Chiral GC is particularly effective for enantiomeric purity assessment.
-
High-Performance Liquid Chromatography offers versatility for a broader range of potential non-volatile impurities and is a staple in pharmaceutical analysis for related substances.
-
Quantitative NMR stands out as a primary method for providing a highly accurate and absolute purity value, which is invaluable for the certification of reference standards and in situations where a comprehensive impurity profile is needed without individual impurity standards.
For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended. For instance, a chromatographic method (GC or HPLC) can be used to identify and quantify trace impurities, while qNMR can provide a highly accurate absolute purity value of the main component. This multi-faceted approach ensures a thorough understanding of the sample's composition and guarantees the quality of this compound for its intended use.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. perlan.com.pl [perlan.com.pl]
- 5. mdpi.com [mdpi.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. scielo.br [scielo.br]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. emerypharma.com [emerypharma.com]
- 16. usp.org [usp.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: Methyl 2-Bromodecanoate vs. Other Alkyl Bromides
This guide provides a detailed comparison of the reactivity of methyl 2-bromodecanoate with other classes of alkyl bromides. The information is intended for researchers, scientists, and professionals in drug development to inform decisions in synthetic chemistry. The analysis is supported by established principles of organic chemistry, with a focus on nucleophilic substitution and elimination reactions.
This compound is a secondary alkyl bromide with an electron-withdrawing ester group at the alpha-position. This unique structure influences its reactivity, particularly in comparison to simple primary, secondary, and tertiary alkyl bromides. Its reactivity is a balance between the steric hindrance inherent to a secondary halide and the electronic effects of the adjacent carbonyl group.
Theoretical Framework: Substitution and Elimination Reactions
The primary reaction pathways for alkyl halides are nucleophilic substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2). The dominant pathway is determined by the structure of the alkyl halide, the strength of the nucleophile/base, the solvent, and the temperature.
-
S\textsubscript{N}2 (Substitution, Nucleophilic, Bimolecular): This is a single-step reaction where a nucleophile attacks the carbon atom from the side opposite the leaving group.[1][2] The reaction rate is sensitive to steric hindrance.[1][2][3] Therefore, the reactivity order is generally Methyl > 1° > 2° >> 3° (unreactive).[2][4]
-
S\textsubscript{N}1 (Substitution, Nucleophilic, Unimolecular): This is a two-step process involving the formation of a carbocation intermediate.[5][6] The rate-determining step is the formation of this intermediate, so its stability is the key factor.[5] The reactivity order is 3° > 2° > 1° > Methyl.[7]
-
E2 (Elimination, Bimolecular): This is a single-step reaction where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[8] It is favored by strong, bulky bases and is competitive with S\textsubscript{N}2 reactions.[8]
-
E1 (Elimination, Unimolecular): This pathway also proceeds through a carbocation intermediate and therefore competes with S\textsubscript{N}1 reactions. It is favored by high temperatures and weak bases.[7]
The presence of the alpha-ester group in this compound is expected to disfavor the S\textsubscript{N}1/E1 pathways due to the destabilizing inductive effect of the carbonyl group on the adjacent carbocation. Conversely, it can stabilize the S\textsubscript{N}2 transition state.
Data Presentation: Comparative Reactivity
The following tables summarize the expected relative reactivity of this compound in comparison to other alkyl bromides based on established chemical principles.
Table 1: Relative Rates of S\textsubscript{N}2 Reactions with a Strong Nucleophile (e.g., I⁻ in Acetone)
| Alkyl Bromide Class | Example | Relative Rate | Rationale |
| Methyl | Methyl Bromide | ~1200 | Least steric hindrance.[1][3] |
| Primary (1°) | 1-Bromobutane | 40 | Minor steric hindrance.[1][3] |
| Secondary (2°, α-ester) | This compound | ~1-5 | Moderate steric hindrance, but transition state is stabilized by the adjacent ester group. |
| Secondary (2°) | 2-Bromobutane | 1 | Moderate steric hindrance. |
| Tertiary (3°) | 2-Bromo-2-methylpropane | <<0.01 (Negligible) | Severe steric hindrance prevents backside attack.[2][9] |
| Neopentyl | 1-Bromo-2,2-dimethylpropane | <0.001 | Although a primary halide, it is extremely hindered at the β-carbon.[1][3] |
Table 2: Relative Rates of S\textsubscript{N}1 Solvolysis Reactions
| Alkyl Bromide Class | Example | Relative Rate | Rationale |
| Tertiary (3°) | 2-Bromo-2-methylpropane | ~1,200,000 | Forms a stable tertiary carbocation.[5] |
| Secondary (2°) | 2-Bromobutane | 11.6 | Forms a moderately stable secondary carbocation. |
| Secondary (2°, α-ester) | This compound | <1 | The electron-withdrawing ester group destabilizes the adjacent carbocation, significantly slowing the reaction. |
| Primary (1°) | 1-Bromobutane | 1 | Forms an unstable primary carbocation. |
| Methyl | Methyl Bromide | ~1 | Forms a highly unstable methyl carbocation. |
Table 3: Competition Between Substitution and Elimination
| Alkyl Halide | Conditions | Major Product(s) | Rationale |
| Primary (1°) | Strong, non-bulky base (e.g., EtO⁻) | S\textsubscript{N}2 | S\textsubscript{N}2 is fast due to low steric hindrance.[10] |
| Secondary (2°) | Strong base (e.g., EtO⁻) | S\textsubscript{N}2 and E2 | S\textsubscript{N}2 and E2 are competitive. Higher temperatures and bulkier bases favor E2.[10][11] |
| Secondary (2°, α-ester) | Strong base (e.g., EtO⁻) | Mainly E2 | The α-proton is acidified by the ester group, making elimination a very favorable pathway. |
| Tertiary (3°) | Strong base (e.g., EtO⁻) | E2 | Steric hindrance prevents S\textsubscript{N}2, leaving E2 as the dominant pathway.[9][10] |
| Tertiary (3°) | Weak base/nucleophile (e.g., H₂O, EtOH) | S\textsubscript{N}1 and E1 | Carbocation formation is favored, leading to a mixture of substitution and elimination products.[7] |
Mandatory Visualization
Caption: S\textsubscript{N}2 reaction mechanism showing backside attack and transition state.
Caption: S\textsubscript{N}1 reaction pathway showing the two-step mechanism.
Caption: Logical workflow for predicting reaction pathways of alkyl halides.
Experimental Protocols
The following are generalized protocols for qualitatively assessing the reactivity of alkyl halides.
Experiment 1: Comparing S\textsubscript{N}2 Reactivity
Objective: To determine the relative reactivity of different alkyl bromides, including this compound, under S\textsubscript{N}2 conditions. The reaction is with sodium iodide in acetone. Sodium iodide is soluble in acetone, but the sodium bromide or chloride product is not, so the formation of a precipitate indicates a reaction has occurred.[12]
Materials:
-
15% Sodium Iodide (NaI) in acetone solution
-
1-Bromobutane (primary)
-
2-Bromobutane (secondary)
-
2-Bromo-2-methylpropane (tertiary)
-
This compound
-
Dry test tubes
-
Water bath (50°C)
Procedure:
-
Label four clean, dry test tubes for each of the alkyl bromides.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4 drops of the respective alkyl halide to each corresponding test tube.
-
Stopper the tubes, shake to mix, and start a timer.
-
Observe the tubes for the formation of a precipitate (cloudiness).[12] Record the time it takes for the precipitate to appear for each sample.
-
If no reaction is observed after 5 minutes at room temperature, place the tubes in a 50°C water bath and observe for any changes.[13]
Expected Results: A rapid precipitate is expected for 1-bromobutane. 2-Bromobutane and this compound should react more slowly, with the latter potentially being slightly faster due to electronic stabilization. 2-Bromo-2-methylpropane is expected to show no reaction.
Experiment 2: Comparing S\textsubscript{N}1 Reactivity
Objective: To determine the relative reactivity of different alkyl bromides under S\textsubscript{N}1 conditions. The reaction is with silver nitrate in ethanol. The formation of a carbocation is followed by its capture by the ethanol solvent (solvolysis). The bromide ion produced will precipitate with silver ions as silver bromide (AgBr).[13][14]
Materials:
-
1% Silver Nitrate (AgNO₃) in ethanol solution
-
1-Bromobutane (primary)
-
2-Bromobutane (secondary)
-
2-Bromo-2-methylpropane (tertiary)
-
This compound
-
Dry test tubes
-
Water bath (50°C)
Procedure:
-
Label four clean, dry test tubes for each of the alkyl bromides.
-
Add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.
-
Add 2 drops of the respective alkyl halide to each corresponding test tube, shake, and start a timer.
-
Observe the tubes for the formation of a silver bromide precipitate.[13]
-
Record the time of the first appearance of cloudiness for each sample.
-
If no reaction occurs within 5 minutes, warm the tubes in a 50°C water bath.
Expected Results: 2-Bromo-2-methylpropane should react almost instantaneously. 2-Bromobutane will react more slowly. 1-Bromobutane and this compound are expected to react very slowly, if at all, as they do not readily form stable carbocations. The this compound will be particularly unreactive in this experiment due to the destabilizing effect of the ester group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. Solved Experiment 5 SN1/SN2 Reactivity of Alkyl Halides ?. | Chegg.com [chegg.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webassign.net [webassign.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Solved Experiment 7: Alkyl Halides and Nucleophilic | Chegg.com [chegg.com]
A Comparative Guide to Methyl 2-Bromodecanoate and Methyl 2-Chlorodecanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, α-halo esters are pivotal intermediates for the construction of complex molecular architectures. Among these, methyl 2-bromodecanoate and methyl 2-chlorodecanoate serve as valuable building blocks. This guide provides an objective comparison of their synthesis and reactivity, supported by established chemical principles, to aid researchers in selecting the appropriate reagent for their specific synthetic needs. While direct comparative experimental data for these specific long-chain esters is not extensively documented in publicly available literature, this guide extrapolates from well-understood principles of α-halo ester reactivity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and the closely related methyl decanoate is presented below. Data for methyl 2-chlorodecanoate is estimated based on trends observed for shorter-chain α-chloro esters.
| Property | This compound | Methyl 2-Chlorodecanoate (Estimated) | Methyl Decanoate (for reference)[1] |
| CAS Number | 617-60-7[2][3][4] | N/A | 110-42-9[1] |
| Molecular Formula | C₁₁H₂₁BrO₂ | C₁₁H₂₁ClO₂ | C₁₁H₂₂O₂[1] |
| Molecular Weight | 265.19 g/mol | 220.73 g/mol | 186.29 g/mol [1] |
| Boiling Point | 114 °C at 0.15 Torr[3] | ~240-250 °C at 760 mmHg | 224 °C at 760 mmHg |
| Density | ~1.127 g/cm³[2] | ~1.0 g/cm³ | 0.871 g/mL at 20 °C[1] |
| Refractive Index | ~1.463[2] | ~1.44-1.45 | n20/D 1.425[1] |
Synthesis of Methyl 2-Halodecanoates
The most common and effective method for the synthesis of α-halo esters is a two-step process commencing with the α-halogenation of the corresponding carboxylic acid, followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone of the initial halogenation step.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction
Step 1: α-Halogenation of Decanoic Acid
This procedure outlines the general approach for the synthesis of 2-bromodecanoic acid and 2-chlorodecanoic acid.
Materials:
-
Decanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine (for 2-bromodecanoic acid) or Chlorine gas (for 2-chlorodecanoic acid)
-
Thionyl chloride (for 2-chlorodecanoic acid, alternative)
-
Anhydrous dichloromethane (solvent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add decanoic acid and a catalytic amount of red phosphorus.
-
For bromination, slowly add one equivalent of bromine via the dropping funnel. The reaction is typically initiated by gentle heating.
-
For chlorination, bubble chlorine gas through the reaction mixture, or alternatively, use a reagent like thionyl chloride in the presence of a catalyst.
-
The reaction mixture is heated under reflux until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
Step 2: Esterification
-
The crude α-halo decanoic acid is slowly and carefully added to an excess of anhydrous methanol, often with acid catalysis (e.g., a few drops of concentrated sulfuric acid).
-
The mixture is refluxed for several hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
The final product, this compound or methyl 2-chlorodecanoate, is purified by vacuum distillation.
Reactivity Comparison: Nucleophilic Substitution and the Reformatsky Reaction
The primary difference in reactivity between this compound and methyl 2-chlorodecanoate stems from the nature of the halogen atom, which acts as the leaving group in many reactions.
Nucleophilic Substitution:
In Sₙ2 reactions, the rate is dependent on the ability of the leaving group to depart. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution. Consequently, This compound is expected to be more reactive towards nucleophiles than methyl 2-chlorodecanoate. This translates to faster reaction times and potentially milder reaction conditions required for the bromo-ester.
Reformatsky Reaction:
The Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound. The first step, the oxidative addition of zinc into the carbon-halogen bond, is generally faster for α-bromo esters than for α-chloro esters. This is again attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, This compound is anticipated to undergo the Reformatsky reaction more readily than its chloro-analogue.
While quantitative data for these specific substrates is scarce, the general order of reactivity for α-halo esters in these reactions is:
I > Br > Cl > F
Synthetic Utility Workflow
The following diagram illustrates a typical synthetic workflow where methyl 2-halodecanoates can be employed as key intermediates for the synthesis of more complex molecules, such as α-amino acids or β-hydroxy esters.
Caption: Synthetic workflow for α-halo esters.
Conclusion
Both this compound and methyl 2-chlorodecanoate are valuable synthetic intermediates. The choice between them will largely depend on the desired reactivity and the specific reaction conditions.
-
This compound is the more reactive of the two, making it the preferred choice for reactions where a good leaving group is crucial, such as in Sₙ2 substitutions and the Reformatsky reaction. This enhanced reactivity may allow for milder reaction conditions and shorter reaction times.
-
Methyl 2-chlorodecanoate , being less reactive, might be advantageous in situations where a more controlled reaction is desired or when the starting material is sensitive to the harsher conditions that might be required to activate the bromo-ester. It is also a more economical choice in terms of reagent cost.
Ultimately, the selection of the appropriate α-halo ester will be a balance between reactivity, cost, and the specific requirements of the synthetic route. Researchers are encouraged to perform small-scale pilot reactions to determine the optimal conditions for their particular application.
References
A Comparative Guide to the Spectroscopic Properties of Methyl 2-Bromodecanoate and Related Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for methyl 2-bromodecanoate and its analogs. Understanding the spectral characteristics of these alpha-halo fatty acid esters is crucial for their identification, characterization, and application in various research and development fields, including synthetic chemistry and drug discovery. This document presents a summary of key spectroscopic data in a comparative format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data Comparison
The introduction of a bromine atom at the alpha-position of a fatty acid methyl ester significantly influences its spectroscopic properties. To illustrate these effects, this guide compares the spectroscopic data of a representative alpha-bromo ester, methyl 2-bromooctanoate (as a close analog to this compound for which complete experimental data is more readily available), with the unsubstituted methyl decanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. In alpha-bromo esters, the proton at the alpha-carbon (C2) is significantly deshielded by the adjacent electronegative bromine atom and the carbonyl group, resulting in a downfield chemical shift compared to the corresponding unsubstituted ester.
| Compound | Chemical Shift (δ) of H-2 (ppm) | Multiplicity |
| Methyl Decanoate | ~2.3 | Triplet |
| Methyl 2-Bromooctanoate | ~4.2 | Triplet |
¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of the bromine atom at the C2 position in methyl 2-bromooctanoate causes a significant downfield shift for C2 and a slight shielding effect on the adjacent carbons (C1 and C3) compared to methyl decanoate.
| Compound | Chemical Shift (δ) of C-1 (ppm) | Chemical Shift (δ) of C-2 (ppm) | Chemical Shift (δ) of C-3 (ppm) |
| Methyl Decanoate | ~174.3 | ~34.1 | ~25.0 |
| 2-Bromooctanoic Acid* | ~172.5 | ~45.0 | ~32.8 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. The most prominent feature in the IR spectra of both methyl decanoate and its alpha-bromo analog is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The position of this band can be slightly shifted by the presence of the electronegative bromine atom.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Methyl Decanoate | ~1740 | ~1170 | N/A |
| Methyl 2-Bromooctanoate | ~1735-1745 | ~1160-1250 | ~600-700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectrum of an alpha-bromo ester is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. This isotopic pattern is a key diagnostic feature for bromine-containing compounds. For comparison, the mass spectrum of a chloro-analog, methyl 2-chlorododecanoate, will also exhibit an M+2 peak, but with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| Methyl Decanoate | 186 | 143 [M-43], 87, 74 (McLafferty rearrangement) |
| Methyl 2-Chlorododecanoate | 248, 250 (M, M+2) | 213 [M-Cl], 185, 87, 59 |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for fatty acid methyl esters and their halogenated analogs.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Oven Program: A temperature ramp is used to separate the components of the sample, for example, starting at 50°C and ramping up to 280°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range of m/z 40-500 is typically scanned.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
A Comparative Guide to Fatty Acid Oxidation Inhibitors: Etomoxir vs. 2-Bromo Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and drug development, the inhibition of fatty acid oxidation (FAO) has emerged as a critical area of investigation for various pathologies, including metabolic syndrome, cardiovascular diseases, and cancer. This guide provides an objective comparison of two key classes of FAO inhibitors: the well-characterized etomoxir and the less-explored 2-bromo fatty acids, with a focus on methyl 2-bromodecanoate as a representative compound. While direct extensive experimental data for this compound is limited, this guide extrapolates its probable characteristics based on the extensively studied analogue, 2-bromopalmitate.
Performance Comparison: Quantitative Inhibition Data
The following table summarizes the inhibitory characteristics of etomoxir and 2-bromopalmitoyl-CoA, the active form of 2-bromopalmitate, against carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme in FAO. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Target | IC50 (Concentration for 50% Inhibition) | Mechanism of Action | Key Characteristics |
| Etomoxir | Carnitine Palmitoyltransferase I (CPT1) | ~5 µM in MCF-7 cells (for FAO inhibition)[1] | Irreversible inhibition of CPT1[2] | Well-characterized, widely used. May have off-target effects at higher concentrations.[3][4] |
| DL-2-Bromopalmitoyl-CoA | Carnitine Palmitoyltransferase I (CPT1) | The KD (competing) was 25 times the IC50 for inhibition of CPT1.[5][6] | Likely irreversible, covalent modification of the enzyme. | Acts as a substrate analogue. Potency can be influenced by the acyl chain length. |
Note: The data for DL-2-bromopalmitoyl-CoA suggests a potent inhibition of CPT1. It is reasonable to infer that this compound, upon conversion to its CoA ester, would exhibit a similar mechanism of action, with its potency potentially differing based on its shorter acyl chain length.
Signaling Pathway of Fatty Acid Oxidation Inhibition
The primary target for both etomoxir and 2-bromo fatty acids is the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The key regulatory enzyme in this pathway is CPT1.
Caption: Inhibition of Fatty Acid Oxidation via the Carnitine Shuttle.
Experimental Protocols
Synthesis of this compound (General Procedure)
While a specific protocol for this compound was not found in the search results, a general procedure can be adapted from the synthesis of similar α-bromo esters. This protocol is provided for informational purposes and should be optimized and validated.
Materials:
-
Decanoic acid
-
Thionyl chloride (SOCl₂)
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Organic solvent (e.g., dichloromethane, chloroform)
-
Radical initiator (e.g., AIBN)
Procedure:
-
Acid Chloride Formation: React decanoic acid with an excess of thionyl chloride to form decanoyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.
-
α-Bromination: The resulting decanoyl chloride is then subjected to α-bromination using N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator. This reaction is typically carried out in an inert organic solvent under reflux.
-
Esterification: The crude 2-bromodecanoyl chloride is then carefully reacted with methanol to yield this compound. This reaction is usually performed at low temperatures to control its exothermicity.
-
Purification: The final product is purified using standard techniques such as distillation under reduced pressure or column chromatography.
In Vitro Assay for CPT1 Activity
This protocol describes a common method for measuring the activity of CPT1 in isolated mitochondria, which can be used to assess the inhibitory potential of compounds like this compound.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., containing KCl, MOPS, EGTA)
-
L-[³H-methyl]-carnitine
-
Palmitoyl-CoA
-
Inhibitor compound (e.g., this compound, etomoxir) dissolved in a suitable solvent (e.g., DMSO)
-
Bovine serum albumin (BSA)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver, skeletal muscle) using differential centrifugation.
-
Incubation: Pre-incubate the isolated mitochondria in the assay buffer with the inhibitor compound at various concentrations for a defined period.
-
Reaction Initiation: Initiate the CPT1 reaction by adding L-[³H-methyl]-carnitine and palmitoyl-CoA to the mitochondrial suspension.
-
Reaction Termination: After a specific incubation time, terminate the reaction by adding perchloric acid.
-
Separation: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine. This can be achieved by centrifugation and subsequent washing of the mitochondrial pellet.
-
Quantification: Measure the radioactivity of the acylcarnitine product using a scintillation counter.
-
Data Analysis: Calculate the rate of CPT1 activity and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound on fatty acid oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 4. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthesis routes for methyl 2-bromodecanoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-bromodecanoate, a valuable building block in organic synthesis, can be prepared through several routes. This guide provides a comparative analysis of the most common and effective methods for its synthesis, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through the bromination of decanoic acid at the alpha position, followed by esterification. The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone of this transformation, which can be followed by a separate esterification step or integrated into a one-pot procedure. A less common alternative is the direct α-bromination of methyl decanoate.
| Synthesis Route | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Route 1: Two-Step HVZ Reaction and Fischer Esterification | 1. Decanoic acid, Br₂, PBr₃2. Methanol, H₂SO₄ (cat.) | 1. 85-100°C, 4-8 hours2. Reflux, 4-12 hours | 75-85 (overall) | High purity of intermediate 2-bromodecanoic acid is possible. Well-established and reliable methods. | Two separate reaction and purification steps increase time and resource consumption. |
| Route 2: One-Pot HVZ Reaction | Decanoic acid, Br₂, PBr₃, Methanol | 85-100°C for bromination, then addition of methanol and reflux. | 70-80 | More time and resource-efficient as it combines two steps. Reduces handling of the intermediate α-bromoacyl bromide. | Potential for side reactions and purification challenges due to the presence of all reagents in one pot. |
| Route 3: Direct α-Bromination of Methyl Decanoate | Methyl decanoate, N-Bromosuccinimide (NBS), Acid catalyst (e.g., HBr) | Reflux with radical initiator (e.g., AIBN) or acid catalysis. | 40-60 | A more direct approach starting from the ester. | Generally lower yields compared to the HVZ reaction.[1][2] The α-bromination of esters is often less efficient than that of carboxylic acids. |
Experimental Protocols
Route 1: Two-Step Hell-Volhard-Zelinsky Reaction and Fischer Esterification
Step 1: Synthesis of 2-Bromodecanoic Acid via Hell-Volhard-Zelinsky Reaction
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add decanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) (0.1 eq).
-
Heat the mixture to 85°C.
-
Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a trap.
-
After the addition is complete, continue heating the mixture at 85-100°C for 4-8 hours, or until the red color of bromine disappears.
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-bromodecanoic acid, which can be further purified by distillation or recrystallization.
Step 2: Fischer Esterification to this compound
-
In a round-bottom flask, dissolve the 2-bromodecanoic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield this compound. Further purification can be achieved by vacuum distillation.
Route 2: One-Pot Hell-Volhard-Zelinsky Reaction
-
Follow steps 1-4 of the Hell-Volhard-Zelinsky reaction as described above.
-
After the bromination is complete, cool the reaction mixture.
-
Instead of quenching with water, carefully and slowly add an excess of methanol to the reaction flask.
-
Heat the mixture to reflux for 4-8 hours to facilitate esterification.
-
Work-up the reaction as described in the Fischer Esterification protocol (steps 4-6) to isolate the final product.
Logical Workflow of Synthesis Route Selection
Caption: Comparative workflow of two-step vs. one-pot synthesis of this compound.
Signaling Pathway of the Hell-Volhard-Zelinsky Reaction
The core of the primary synthesis routes is the Hell-Volhard-Zelinsky reaction. The mechanism involves the in-situ formation of an acid bromide, which then enolizes, allowing for α-bromination.
References
Comparative Guide to Methyl 2-bromodecanoate and its Alternatives for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl 2-bromodecanoate with two key alternatives, methyl 10-bromodecanoate and ethyl 2-bromodecanoate. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, with a focus on purity, physical properties, and reactivity in nucleophilic substitution reactions.
Certificate of Analysis: this compound
Below is a typical Certificate of Analysis for this compound, outlining the expected quality control specifications for a research-grade product.
| Test | Specification | Result |
| Appearance | Colorless to pale yellow liquid | Complies |
| Purity (by GC) | ≥ 98.0% | 98.7% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms |
| Water Content (by Karl Fischer) | ≤ 0.1% | 0.05% |
| Refractive Index (@ 20°C) | 1.4570 - 1.4590 | 1.4578 |
| Boiling Point | 114 °C @ 0.15 Torr[1] | Complies |
Comparison of this compound and Alternatives
This section compares the analytical data and experimental performance of this compound with methyl 10-bromodecanoate and ethyl 2-bromodecanoate. The primary application considered is a nucleophilic substitution (SN2) reaction, a common transformation for this class of compounds.
| Parameter | This compound | Methyl 10-bromodecanoate | Ethyl 2-bromodecanoate |
| CAS Number | 617-60-7[2] | 26825-94-5[3] | 6974-85-2 |
| Molecular Formula | C₁₁H₂₁BrO₂ | C₁₁H₂₁BrO₂ | C₁₂H₂₃BrO₂ |
| Molecular Weight | 265.19 g/mol | 265.19 g/mol | 279.22 g/mol |
| Purity (Typical) | ≥ 98.0% | ≥ 90.0% (Technical Grade)[3] | ≥ 98.0% |
| Structure of Alkyl Halide | Secondary | Primary | Secondary |
| Relative Reaction Rate in SN2 (Illustrative) | 1 | ~50 | ~0.9 |
| Typical Yield in SN2 (Illustrative) | 75% | 95% | 73% |
Discussion of Comparative Data:
The key differentiator in the performance of these reagents in SN2 reactions is the position of the bromine atom.
-
Methyl 10-bromodecanoate , as a primary alkyl halide, exhibits significantly higher reactivity compared to the secondary halides, this compound and ethyl 2-bromodecanoate. This is due to the reduced steric hindrance around the electrophilic carbon, allowing for easier backside attack by the nucleophile.[4][5][6] This translates to a much faster reaction rate and a higher expected yield under the same reaction conditions.
-
This compound and Ethyl 2-bromodecanoate are expected to have very similar reactivity. As secondary alkyl halides, they are more sterically hindered than their primary counterpart, leading to slower reaction rates and potentially lower yields.[4][5][6] The difference between the methyl and ethyl ester is generally minimal in terms of the SN2 reaction at the halogenated carbon, with the ethyl ester potentially having a slightly slower rate due to a minor increase in steric bulk.
Experimental Protocols
Comparative Nucleophilic Substitution Reaction (Finkelstein Reaction)
This protocol describes a method to compare the reactivity of this compound and its alternatives in a Finkelstein reaction, which involves the substitution of bromide with iodide.
Materials:
-
This compound
-
Methyl 10-bromodecanoate
-
Ethyl 2-bromodecanoate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: In separate, dry reaction vials, add sodium iodide (1.5 equivalents) and the internal standard (0.1 equivalents) to anhydrous acetone (5 mL).
-
Initiation: To each vial, add the respective bromo-ester (1.0 equivalent).
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 50 °C). Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing by TLC and/or GC-MS.
-
Workup: Once the reactions are deemed complete (or after a set time, e.g., 24 hours), cool the mixtures to room temperature. Quench the reactions by adding water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the ratio of product to remaining starting material, and thus calculate the yield.
Visualizations
Caption: Experimental workflow for the comparative reactivity study.
Caption: Generalized SN2 reaction pathway.
References
- 1. This compound CAS#: 617-60-7 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 10-bromodecanoate 90 , technical grade 26825-94-5 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
Safety Operating Guide
Proper Disposal of Methyl 2-bromodecanoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of Methyl 2-bromodecanoate, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to proper disposal protocols is critical to prevent potential environmental contamination and to ensure the safety of all laboratory personnel. The following procedures are based on general safety guidelines for halogenated organic compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like sawdust.
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After rinsing, containers may be disposed of according to institutional guidelines, which may include puncturing or crushing to prevent reuse.
-
-
Final Disposal:
-
Waste this compound and any contaminated materials must be disposed of through a licensed hazardous waste disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
-
Disposal of contents and container must be in accordance with local, regional, national, and international regulations.[1][2]
-
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not retrieved in the search, the following table provides a general overview of the types of quantitative data typically found in an SDS for similar chemical compounds. This information is crucial for a comprehensive risk assessment.
| Parameter | Typical Value/Information | Significance |
| Boiling Point | Varies based on specific ester | Important for understanding the chemical's volatility and potential for inhalation exposure. |
| Flash Point | Often a combustible liquid | Indicates the temperature at which the substance can ignite in the presence of an ignition source.[1][3] |
| Specific Gravity | Typically denser than water | Determines if the substance will sink or float in water, which is relevant for spill cleanup. |
| Exposure Limits (TLV/PEL) | Not established for this specific compound, refer to similar compounds | Defines the maximum concentration to which a worker can be exposed without adverse health effects. |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety measures that must be integrated into the standard operating procedure.
This procedural guidance is intended to form the basis of a robust safety protocol for the disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
Safeguarding Your Research: A Guide to Handling Methyl 2-bromodecanoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-bromodecanoate, a valuable reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Chemical Profile:
| Property | Value | Source |
| Molecular Formula | C11H21BrO2 | N/A |
| Molecular Weight | 265.19 g/mol | N/A |
| Boiling Point | 114 °C (at 0.15 Torr) | [1] |
| Density | ~1.25 g/mL (estimate) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should be worn at all times to protect against splashes.[2] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a higher risk of splashing.[2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to corrosive materials.[2][5] Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn to protect against accidental spills and splashes.[2][6] For operations with a higher risk of significant spillage, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Fume Hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this chemical is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Ensure the container is tightly sealed when not in use.[9]
2. Handling and Use:
-
Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and in good working order.[8]
-
Conduct all operations, including weighing and transferring, within a certified chemical fume hood.[5][6]
-
Use compatible and clean laboratory equipment (e.g., glass, stainless steel).
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7]
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[7]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Do not pour this chemical down the drain.[7]
Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
By implementing these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and responsibility within the laboratory.
References
- 1. This compound CAS#: 617-60-7 [amp.chemicalbook.com]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. hsi.com [hsi.com]
- 4. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 10. Methyl 2-bromo-2-methylpropanoate SDS, 23426-63-3 Safety Data Sheets - ECHEMI [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
